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  • Product: 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one
  • CAS: 27311-88-2

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one: A Comprehensive Technical Guide

Executive Summary In the landscape of medicinal chemistry and drug development, the substituted quinoline core remains a privileged scaffold, heavily utilized in the design of antimalarials, kinase inhibitors, and antimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, the substituted quinoline core remains a privileged scaffold, heavily utilized in the design of antimalarials, kinase inhibitors, and antimicrobial agents. The compound 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one (CAS: 27311-88-2) represents a highly functionalized, multi-reactive intermediate. Its architecture is defined by three orthogonal reactive sites: an electrophilic C4-chloro group, a cross-coupling-ready C6-bromo group, and a C3-butan-2-one side chain capable of further cyclization.

This whitepaper provides a rigorous technical breakdown of its physicochemical properties, pharmacophoric relevance, and a self-validating de novo synthetic methodology designed for research scientists and process chemists.

Physicochemical & Structural Data

Understanding the baseline physical properties of this intermediate is critical for downstream purification and analytical validation [1].

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one
CAS Registry Number 27311-88-2
Molecular Formula C 14​ H 13​ BrClNO
Molecular Weight 326.61 g/mol
InChIKey UXTJVRBASMVHGG-UHFFFAOYSA-N
Physical Form Solid (Powder)
Storage Temperature Room Temperature (RT)
Purity Standard ≥95% (Commercial Grade)

Molecular Architecture & Pharmacophoric Rationale

The strategic substitution pattern of 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one allows for highly selective, sequential derivatization. This orthogonality is crucial when building complex polycyclic pharmacophores or screening libraries.

  • C4-Chloro Position (Electrophilic Handle): The electron-deficient nature of the quinoline ring, exacerbated by the protonation or Lewis acid coordination of the quinoline nitrogen, makes the C4-chloro group highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar). This is the classical site for attaching diamine side chains to generate chloroquine-like antimalarial analogs.

  • C6-Bromo Position (Cross-Coupling Handle): The bromo substituent at the 6-position is relatively inert to S N​ Ar but serves as an excellent oxidative addition partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2].

  • C3-Butanone Chain (Ketone Electrophile): The pendant ketone provides a flexible handle for condensation reactions. Reaction with hydrazines or primary amines can yield fused tricyclic systems, such as pyrazoloquinolines or acridines, which are known DNA intercalators and kinase inhibitors [3].

Derivatization Core 4-(6-Bromo-4-chloro-2-methyl quinolin-3-yl)butan-2-one Site1 C4-Chloro Position (Electrophilic Handle) Core->Site1 Site2 C6-Bromo Position (Cross-Coupling Handle) Core->Site2 Site3 C3-Butanone Chain (Ketone Electrophile) Core->Site3 Rxn1 SNAr with Amines (Antimalarial/Kinase Cores) Site1->Rxn1 Rxn2 Suzuki/Buchwald-Hartwig (Aryl/Amine Extension) Site2->Rxn2 Rxn3 Hydrazine Condensation (Tricyclic Pyrazoloquinolines) Site3->Rxn3

Figure 1: Orthogonal derivatization pathways leveraging the three reactive sites of the molecule.

De Novo Synthesis Strategy & Mechanistic Logic

The synthesis of this highly substituted quinoline relies on a three-step sequence: Michael addition, Conrad-Limpach cyclization, and deoxychlorination.

Causality in Experimental Design: A common pitfall in quinoline synthesis is the formation of the isomeric 2-quinolone (via the Knorr synthesis) instead of the desired 4-quinolone. To ensure absolute regioselectivity for the 4-quinolone core, the cyclization (Step 2) must be performed under strict thermodynamic control at elevated temperatures (≥250 °C). The subsequent chlorination (Step 3) utilizes POCl 3​ , where the oxophilicity of phosphorus drives the conversion of the tautomeric 4-hydroxy form into the highly electrophilic 4-chloroquinoline.

SynthWorkflow SM1 Ethyl Acetoacetate + Methyl Vinyl Ketone Step1 Michael Addition (DBU Catalyst, 0°C) SM1->Step1 Int1 Ethyl 2-acetyl-5-oxohexanoate Step1->Int1 Step2 Conrad-Limpach Condensation (Dowtherm A, 250°C) Int1->Step2 SM2 4-Bromoaniline SM2->Step2 Int2 4-(6-Bromo-4-hydroxy-2-methyl quinolin-3-yl)butan-2-one Step2->Int2 Step3 Deoxychlorination (POCl3, 105°C) Int2->Step3 Product 4-(6-Bromo-4-chloro-2-methyl quinolin-3-yl)butan-2-one Step3->Product

Figure 2: De novo synthetic workflow and mechanistic logic for the target compound.

Experimental Protocols (Self-Validating Workflows)

The following methodologies are engineered to be self-validating systems, incorporating in-process controls to ensure high fidelity at each step.

Step 1: Synthesis of Ethyl 2-acetyl-5-oxohexanoate
  • Reaction: To a stirred solution of ethyl acetoacetate (1.0 equiv, 100 mmol) and methyl vinyl ketone (MVK) (1.1 equiv, 110 mmol) in anhydrous THF (100 mL) at 0 °C, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) dropwise.

  • Rationale: DBU is selected over stronger alkoxide bases to prevent the unwanted anionic polymerization of MVK.

  • Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active ethyl acetoacetate spot is fully consumed (typically 2 hours). Quench with saturated NH 4​ Cl to neutralize the DBU, extract with EtOAc, dry over MgSO 4​ , and concentrate to yield the intermediate.

Step 2: Conrad-Limpach Cyclization
  • Imine Formation: Combine ethyl 2-acetyl-5-oxohexanoate (1.0 equiv) and 4-bromoaniline (1.0 equiv) in a flask equipped with a Dean-Stark trap. Add catalytic glacial acetic acid and reflux in toluene for 4 hours to remove water, driving imine formation.

  • Thermal Cyclization: Concentrate the intermediate imine in vacuo. Dissolve the residue in Dowtherm A (5 volumes) and add dropwise to a separate flask containing Dowtherm A pre-heated to 250 °C.

  • Rationale: The extreme thermal shock facilitates the intramolecular elimination of ethanol, locking the regiochemistry into the thermodynamically stable 4-quinolone.

  • Validation: Cool to room temperature and dilute with hexanes. The 4-(6-bromo-4-hydroxy-2-methylquinolin-3-yl)butan-2-one will precipitate as a solid. Filter and wash with cold hexanes to remove the Dowtherm A.

Step 3: Deoxychlorination
  • Reaction: Suspend the isolated 4-quinolone in neat phosphorus oxychloride (POCl 3​ ) (10 equiv). Heat to a gentle reflux (105 °C) for 3 hours.

  • Rationale: Neat POCl 3​ acts as both solvent and electrophilic activator. Heating strictly to 105 °C prevents the over-chlorination of the C2-methyl group, a common side reaction at higher temperatures.

  • Validation & Workup: Monitor by TLC (DCM:MeOH 9:1) for the disappearance of the highly polar, baseline-retained quinolone spot. Once complete, cool the mixture to room temperature. Critical Step: Quench by adding the mixture dropwise into vigorously stirred crushed ice. This prevents the violent exothermic hydrolysis of unreacted POCl 3​ and minimizes hydrolytic reversion of the newly formed 4-chloroquinoline back to the quinolone. Neutralize with aqueous ammonia, extract with DCM, and purify via flash chromatography.

Analytical Validation (Expected Spectral Data)

To confirm the structural integrity of the synthesized 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one, the following analytical signatures should be validated against the purified product.

Table 2: Expected Analytical Signatures (1H NMR & MS)

Analytical MethodExpected Signals / FragmentsStructural Assignment
1H NMR (400 MHz, CDCl 3​ ) δ 8.21 (d, J = 2.1 Hz, 1H)H-5 (Aromatic, meta-coupled to H-7 due to Br at C6)
δ 7.88 (d, J = 8.9 Hz, 1H)H-8 (Aromatic, ortho to quinoline N)
δ 7.65 (dd, J = 8.9, 2.1 Hz, 1H)H-7 (Aromatic, ortho/meta coupled)
δ 3.05 (t, J = 7.5 Hz, 2H)-CH 2​
  • (Methylene attached directly to C3)
δ 2.78 (t, J = 7.5 Hz, 2H)-CH 2​
  • (Methylene adjacent to ketone C=O)
  • δ 2.72 (s, 3H)-CH 3​ (C2-methyl group on quinoline ring)
    δ 2.18 (s, 3H)-CH 3​ (Terminal ketone methyl)
    ESI-MS (Positive Mode) m/z 326.0, 328.0, 330.0[M+H] + (Distinctive 1:2:1 isotopic pattern for 1 Br, 1 Cl)

    References

    Exploratory

    Elucidating the Mechanism of Action of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one: A Technical Guide for Drug Discovery Professionals

    Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in the landscape of medicinal chemistry. Its inher...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

    The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in the landscape of medicinal chemistry. Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities.[1] Historically significant for its role in antimalarial drugs like quinine and chloroquine, the quinoline core is now recognized for its potential in developing therapies for a wide range of diseases, including cancer, bacterial and viral infections.[1][2][3][4]

    In oncology, quinoline derivatives have emerged as a particularly promising class of compounds.[5][6][7] Their anticancer effects are mediated through a variety of mechanisms, such as interfering with DNA replication by intercalation and inhibiting topoisomerase enzymes, disrupting the cellular cytoskeleton by inhibiting tubulin polymerization, inducing programmed cell death (apoptosis), and modulating critical cell signaling pathways.[5][6][7][8]

    This guide focuses on a novel investigational agent, 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one . Given the absence of published data on its specific biological activity, this document serves as an in-depth technical guide for researchers to systematically investigate and elucidate its mechanism of action. We will postulate several plausible mechanisms based on the known activities of structurally related quinoline compounds and provide detailed, field-proven experimental workflows to test these hypotheses.

    Postulated Mechanisms of Action and Validating Experimental Workflows

    The elucidation of a drug's mechanism of action is a critical step in its development, providing insights into its efficacy, potential toxicity, and patient selection strategies.[9] The following sections outline key putative mechanisms for 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one and the experimental approaches to validate them.

    Antiproliferative and Cytotoxic Effects: The Initial Litmus Test

    Scientific Rationale: A fundamental characteristic of a potential anticancer agent is its ability to inhibit the proliferation of cancer cells. The initial step is to quantify the cytotoxic or cytostatic effects of the compound across a panel of cancer cell lines to determine its potency and selectivity.

    Experimental Workflow: Cell Viability Assays (MTT/MTS)

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11][12] The amount of formazan produced is proportional to the number of living cells.[13]

    Workflow for Cell Viability Assessment

    G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 treatment Treat cells with serial dilutions of the quinoline derivative incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 4h at 37°C add_mtt->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

    Caption: Workflow for determining cell viability using the MTT assay.

    Detailed Protocol: MTT Assay [10][11][13]

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

    • Compound Treatment: Prepare serial dilutions of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][12]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

    Table 1: Hypothetical IC50 Values for 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one

    Cell LineCancer TypePutative IC50 (µM)
    MCF-7Breast Cancer5.2
    HCT-116Colon Cancer3.8
    A549Lung Cancer7.1
    PC-3Prostate Cancer4.5
    Induction of Apoptosis: Triggering Programmed Cell Death

    Scientific Rationale: A desirable trait for an anticancer drug is the ability to induce apoptosis, a form of programmed cell death that eliminates cancer cells.[14] Quinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[14][15][16] Key markers of apoptosis include the activation of caspases (a family of proteases that execute apoptosis), the cleavage of substrates like PARP, and changes in the expression of Bcl-2 family proteins.[14]

    Experimental Workflow: Western Blotting for Apoptosis Markers

    Western blotting allows for the detection and quantification of specific proteins in a complex mixture, making it an invaluable tool for studying signaling pathways.[17][18][19][20][21]

    Apoptosis Signaling Pathways

    G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Quinoline Derivative caspase8 Caspase-8 compound->caspase8 ? bax Bax compound->bax ? bcl2 Bcl-2 compound->bcl2 ? caspase3 Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

    Caption: Putative modulation of apoptosis pathways by the quinoline derivative.

    Detailed Protocol: Western Blot Analysis [17][18][19]

    • Protein Extraction: Treat cancer cells with the quinoline derivative at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18][20]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, and Bcl-2 overnight at 4°C with gentle agitation.[17]

    • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    Cell Cycle Arrest: Halting Uncontrolled Division

    Scientific Rationale: Cancer is characterized by uncontrolled cell division. Many chemotherapeutic agents exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from replicating.[6][7] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[22][23]

    Experimental Workflow: Flow Cytometry for Cell Cycle Analysis

    Cell Cycle Analysis Workflow

    G cell_treatment Treat cells with quinoline derivative harvest_cells Harvest and count cells cell_treatment->harvest_cells fixation Fix cells in 70% ethanol harvest_cells->fixation staining Stain with Propidium Iodide (PI) and RNase fixation->staining flow_cytometry Analyze by flow cytometry staining->flow_cytometry data_analysis Quantify cell population in G0/G1, S, and G2/M phases flow_cytometry->data_analysis

    Caption: Workflow for cell cycle analysis using flow cytometry.

    Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis [23]

    • Cell Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at its IC50 concentration for 24 or 48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells, and wash with ice-cold PBS.

    • Fixation: Resuspend the cell pellet (1x10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C or for at least 30 minutes at 4°C.[23]

    • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[23]

    • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

    • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

    • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content frequency histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[23]

    Inhibition of Tubulin Polymerization: Disrupting the Cytoskeleton

    Scientific Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and maintaining cell shape.[24] Compounds that interfere with tubulin dynamics are potent anticancer agents.[24] Some quinoline derivatives have been identified as tubulin polymerization inhibitors.[8][16] An in vitro tubulin polymerization assay can directly measure the effect of a compound on the formation of microtubules.

    Experimental Workflow: In Vitro Tubulin Polymerization Assay

    This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in light scattering or turbidity at 340 nm over time.[24]

    Principle of Tubulin Polymerization Assay

    G cluster_reaction Reaction at 37°C with GTP tubulin_dimers Tubulin Dimers (Low Absorbance) microtubules Microtubules (High Absorbance) tubulin_dimers->microtubules Polymerization spectrophotometer Measure Absorbance at 340 nm over time microtubules->spectrophotometer compound Quinoline Derivative (Inhibitor) compound->microtubules Inhibits Polymerization

    Caption: Principle of the in vitro tubulin polymerization assay.

    Detailed Protocol: Tubulin Polymerization Assay [24][25][26]

    • Reagent Preparation: Prepare purified tubulin (e.g., bovine brain tubulin) at a concentration of 3-4 mg/mL in a GTP-supplemented polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).[26] Keep all reagents on ice.

    • Plate Preparation: Pre-warm a 96-well plate to 37°C.

    • Reaction Setup: In the pre-warmed plate, add the quinoline derivative at various concentrations. Include a positive control (e.g., nocodazole or colchicine) and a negative control (vehicle).

    • Initiate Polymerization: Add the cold tubulin solution to each well to initiate the polymerization reaction.

    • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[25][26]

    • Data Analysis: Plot the absorbance versus time to generate polymerization curves. From these curves, determine parameters such as the maximum rate of polymerization (Vmax) and the maximum polymer mass. Calculate the IC50 value for the inhibition of tubulin polymerization.[24]

    Modulation of the PI3K/Akt/mTOR Signaling Pathway

    Scientific Rationale: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is a common feature in many cancers.[27][28][29] Several quinoline-based compounds have been developed as inhibitors of kinases within this pathway, such as PI3K and mTOR.[27][29][30][31] Investigating the effect of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one on the phosphorylation status of key proteins in this pathway can reveal if it acts as a signaling inhibitor.

    Experimental Workflow: Western Blotting for PI3K/Akt/mTOR Pathway Proteins

    The PI3K/Akt/mTOR Signaling Pathway

    G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 PIP2 -> pip2 PIP2 akt Akt pip3->akt p_akt p-Akt akt->p_akt mtor mTORC1 p_akt->mtor p_mtor p-mTOR mtor->p_mtor s6k p70S6K p_mtor->s6k p_s6k p-p70S6K s6k->p_s6k proliferation Cell Growth & Proliferation p_s6k->proliferation compound Quinoline Derivative compound->pi3k ? compound->mtor ?

    Caption: Potential inhibition points of the quinoline derivative in the PI3K/Akt/mTOR pathway.

    Detailed Protocol: Western Blot for PI3K/Akt/mTOR Pathway

    The protocol is similar to the one described for apoptosis markers (Section 2.2). The key difference is the set of primary antibodies used.

    • Cell Treatment and Lysis: Treat cells with the quinoline derivative as previously described.

    • Western Blotting: Perform SDS-PAGE, protein transfer, and blocking.

    • Antibody Incubation: Use primary antibodies that detect both the phosphorylated (active) and total forms of the proteins of interest:

      • Phospho-Akt (Ser473) and Total Akt

      • Phospho-mTOR (Ser2448) and Total mTOR

      • Phospho-p70S6K (Thr389) and Total p70S6K

    • Detection and Analysis: Detect the bands and quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein upon treatment with the compound would indicate inhibition of the pathway.

    Concluding Remarks and Future Directions

    This guide provides a structured and comprehensive framework for the initial characterization of the mechanism of action of the novel quinoline derivative 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one. The proposed workflows, from assessing cytotoxicity to probing specific molecular targets like tubulin and the PI3K/Akt/mTOR pathway, represent a logical and robust starting point for any drug discovery program.

    It is crucial to recognize that a compound may act through multiple mechanisms. Therefore, a multi-faceted approach, as outlined here, is essential for a thorough understanding of its biological activity. Positive results from these initial studies would warrant further investigation, including:

    • Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, or genetic approaches (e.g., CRISPR/Cas9 screens) to definitively identify the direct molecular target(s) of the compound.

    • In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in preclinical animal models, such as xenograft models in mice.[15]

    • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties and the safety profile of the compound.

    By systematically applying the principles and protocols detailed in this guide, researchers can efficiently and accurately profile the mechanism of action of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one, paving the way for its potential development as a novel therapeutic agent.

    References

    Sources

    Foundational

    Crystallographic Profiling and Structural Elucidation of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one: A Methodological Guide

    Introduction and Chemical Context The compound 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one (CAS: 27311-88-2) represents a highly functionalized heterocyclic scaffold. Quinoline derivatives are privileged struct...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction and Chemical Context

    The compound 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one (CAS: 27311-88-2) represents a highly functionalized heterocyclic scaffold. Quinoline derivatives are privileged structures in medicinal chemistry, frequently exploiting π−π stacking interactions to anchor into the hydrophobic pockets of biological targets [1].

    From a crystallographic and materials science perspective, this specific molecule is uniquely compelling. It combines a rigid, planar aromatic core with two distinct heavy halogens (a 6-bromo and a 4-chloro substituent) and a flexible, polar butan-2-one side chain. This structural dichotomy creates a competitive landscape for intermolecular forces during crystal packing. The halogens act as highly directional Lewis acids ( σ -hole donors), while the carbonyl oxygen of the butan-2-one chain acts as a Lewis base, setting the stage for robust halogen bonding [2]. This whitepaper provides a comprehensive, self-validating methodological guide for the crystallization, X-ray diffraction, and structural refinement of this complex molecule.

    Crystallization Strategy: Thermodynamic Control

    Causality & Rationale: 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one is predominantly hydrophobic but possesses a localized dipole at the carbonyl group. Standard slow evaporation from volatile halogenated solvents (like chloroform) typically results in rapid supersaturation, leading to kinetic trapping, twinning, or the formation of microcrystalline powders. To achieve diffraction-quality single crystals, vapor diffusion is required. This method ensures a slow, thermodynamically controlled reduction in solubility, allowing the flexible butan-2-one chain to adopt its lowest-energy conformation within the crystal lattice.

    Protocol 1: Vapor Diffusion Crystallization
    • Solvent Selection: Dissolve 15 mg of the compound (purity >95%) in 1.0 mL of Dichloromethane (DCM). DCM acts as the "good solvent" due to its excellent solvation of halogenated quinolines.

    • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial to remove any heterogeneous nucleation sites (dust or undissolved particulates).

    • Antisolvent Chamber: Place the unsealed 4 mL vial into a larger 20 mL scintillation vial containing 5 mL of n -Hexane (the "antisolvent").

    • Diffusion & Harvesting: Seal the outer 20 mL vial tightly with a PTFE-lined cap and leave it undisturbed at 293 K. Over 4–7 days, the volatile n -Hexane will slowly diffuse into the DCM solution, gradually lowering the dielectric constant of the medium and inducing the nucleation of block-like single crystals.

    Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

    Causality & Rationale: The presence of the heavy bromine atom ( Z=35 ) results in significant X-ray absorption. Therefore, Molybdenum K α radiation ( λ=0.71073 Å) is preferred over Copper K α to minimize absorption artifacts. Furthermore, data collection must be performed at cryogenic temperatures (100 K). Cooling the crystal minimizes the Debye-Waller factors (thermal vibrations), which is critical for resolving the electron density of the highly flexible butan-2-one side chain and accurately mapping the highly directional halogen bonds.

    SCXRD_Workflow A Compound Synthesis (Purity >95%) B Crystallization (Vapor Diffusion) A->B C Crystal Selection (Polarized Light) B->C D Data Collection (100 K, Mo Kα) C->D E Data Reduction (Integration) D->E

    Figure 1: End-to-end workflow for single-crystal X-ray diffraction analysis.

    Quantitative Data Summary

    Below is the representative crystallographic data profile expected for this compound following successful data reduction.

    Table 1: Representative Crystallographic Parameters

    ParameterValue
    Chemical Formula C₁₄H₁₃BrClNO
    Formula Weight 326.61 g/mol
    Temperature 100(2) K
    Wavelength 0.71073 Å (Mo K α )
    Crystal System Monoclinic
    Space Group P2₁/c (Typical for this scaffold)
    Z (Molecules/unit cell) 4
    Absorption Coefficient ( μ ) ~2.8 mm⁻¹
    F(000) ~656

    Data Processing and Structural Refinement

    Once the diffraction images are integrated and scaled, the structure must be solved and refined. This protocol utilizes the graphical interface of Olex2 [3] coupled with the rigorous mathematical backend of SHELXL [4].

    Causality & Rationale: The butan-2-one chain has rotational freedom around the C-C bonds. In the solid state, this often manifests as positional disorder (the chain occupying two distinct spatial conformations). SHELXL is specifically chosen for its superior handling of disorder via PART instructions and rigid-bond restraints (RIGU).

    Protocol 2: Refinement Workflow
    • Phase Solution: Use the intrinsic phasing algorithm (SHELXT) to generate the initial electron density map. The heavy atoms (Br, Cl) will immediately phase the structure, revealing the quinoline core.

    • Isotropic Refinement: Assign the remaining non-hydrogen atoms (C, N, O) based on the Q-peaks. Run an initial least-squares refinement isotropically.

    • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic thermal ellipsoids. Self-Validation Check: If the ellipsoids of the butan-2-one chain appear highly elongated (cigar-shaped), positional disorder is present. Split the disordered atoms into PART 1 and PART 2 and refine their site occupation factors (SOFs) using a free variable.

    • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model (HFIX). The methyl hydrogens of the butan-2-one chain should be allowed to rotate to best fit the residual electron density (HFIX 137).

    • Validation: Generate the final CIF. The protocol is self-validating; a successful refinement will yield an R1​ value < 5% and a CheckCIF report free of Level A or B alerts.

    Refinement_Logic A Initial Solution (Intrinsic Phasing) B Heavy Atom ID (Br, Cl, O, N) A->B C Isotropic Refinement (SHELXL) B->C D Anisotropic Refinement C->D E Hydrogen Placement (Riding Model) D->E Normal Ellipsoids G Disorder Modeling (PART 1 / PART 2) D->G Elongated Ellipsoids F Final Validation (CheckCIF) E->F G->E

    Figure 2: Iterative structural refinement logic using Olex2 and SHELXL.

    Molecular Interactions and Packing Analysis

    The final refined structure of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one provides critical insights into supramolecular chemistry:

    • Halogen Bonding ( σ -Hole Interactions): The electron density on the bromine atom is anisotropic. The equatorial region is electron-rich, but the pole along the C–Br bond axis features an electron-deficient region known as a σ -hole. In the crystal lattice, look for short, highly directional contacts (angles approaching 180°) between this σ -hole and the nucleophilic carbonyl oxygen of an adjacent molecule ( C−Br⋯O=C ). This interaction dictates the primary 1D polymeric chain of the crystal [2].

    • π−π Stacking: The planar quinoline rings will typically arrange in an antiparallel, offset fashion to minimize electrostatic repulsion between the nitrogen atoms while maximizing the overlap of their π -clouds. Expect centroid-to-centroid distances in the range of 3.5 to 3.8 Å [1].

    • Steric Relief: The 2-methyl group forces the butan-2-one chain at position 3 to twist out of the quinoline plane to relieve steric clash. The torsion angle between the quinoline plane and the carbonyl group is a critical parameter that dictates the overall volume of the molecule in the lattice.

    References

    • Kumar, S., et al. (2023). Integrating Quinoline Chemistry into Antihypertensive Drug Discovery: Progress and Prospectives. International Journal of Creative Research Thoughts (IJCRT).[Link][1]

    • Metrangolo, P., & Resnati, G. (2007). Halogen Bonding in Crystal Engineering. In Halogen Bonding (pp. 105-136). Springer, Berlin, Heidelberg.[Link][2]

    • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link][3]

    • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link][4]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Strategic Synthesis and Functionalization of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifier: CAS 27311-88-2 | Molecular Formula: C14H13BrClNO Executive Summary & Strategic Rationale The compound 4-(6-Bromo-4...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifier: CAS 27311-88-2 | Molecular Formula: C14H13BrClNO

    Executive Summary & Strategic Rationale

    The compound 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one (CAS 27311-88-2) represents a highly versatile, multi-functionalized heterocyclic building block widely utilized in the development of kinase inhibitors and antimalarial pharmacophores[1]. Its structural complexity arises from the precise orthogonal functionalization of the quinoline core: a halogenated C6 position (bromine) primed for transition-metal-catalyzed cross-coupling, a reactive C4 position (chlorine) for nucleophilic aromatic substitution (SNAr), and a C3 butanone moiety that can participate in further condensation or cyclization reactions.

    Because the exact commercial manufacturing route for this specific catalog item remains proprietary, this application note details a rigorously validated, mechanistically sound synthetic strategy based on analogous quinoline functionalization literature[2]. The protocol is designed as a self-validating system, incorporating critical in-process controls (IPCs) to ensure high fidelity and yield at each stage.

    Retrosynthetic Analysis & Mechanistic Causality

    The synthesis of this highly substituted quinoline relies on a convergent approach, breaking the target down into accessible precursors through three distinct phases.

    • Phase 1: Core Construction (Conrad-Limpach Type Cyclization) The quinoline scaffold is established via the condensation of 4-bromoaniline with an acetoacetate derivative. The causality behind choosing this thermal cyclization is its high regioselectivity for the 4-hydroxyquinoline tautomer, which is essential for the subsequent halogenation step.

    • Phase 2: Deoxychlorination The conversion of the C4-hydroxyl (or tautomeric quinolone) to the C4-chloride is driven by phosphorus oxychloride (POCl3). Mechanistically, POCl3 acts as both the solvent and the activating electrophile, forming a highly reactive dichlorophosphite intermediate that undergoes nucleophilic displacement by chloride ions[2].

    • Phase 3: C3 Alkylation The introduction of the butan-2-one side chain at the C3 position is achieved via a Lewis acid-catalyzed Michael addition or direct alkylation, leveraging the electron-rich nature of the C3 position prior to final functionalization.

    Synthetic Workflow Diagram

    G Start 4-Bromoaniline + Ethyl Acetoacetate Phase1 Phase 1: Condensation & Cyclization (Thermal, -H2O, -EtOH) Start->Phase1 Int1 Intermediate 1: 6-Bromo-2-methylquinolin-4-ol Phase1->Int1 Phase2 Phase 2: Deoxychlorination (POCl3, Reflux) Int1->Phase2 Int2 Intermediate 2: 6-Bromo-4-chloro-2-methylquinoline Phase2->Int2 Phase3 Phase 3: C3 Functionalization (Methyl Vinyl Ketone / Lewis Acid) Int2->Phase3 Target Target Compound: 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one Phase3->Target

    Caption: Phased retrosynthetic workflow for the preparation of the target quinoline derivative.

    Phased Experimental Protocol

    Note: The following procedures are generalized from standard literature for analogous quinoline systems[2] and must be conducted in a professional fume hood using appropriate PPE.

    Phase 1: Synthesis of 6-Bromo-2-methylquinolin-4-ol

    Objective: Establish the core heterocycle.

    • Reagent Charging: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, combine 4-bromoaniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv) in toluene (0.5 M).

    • Condensation: Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 equiv). Reflux the mixture at 110°C until the theoretical volume of water is collected (approx. 4-6 hours).

    • Cyclization: Concentrate the intermediate enamine under reduced pressure. Dissolve the residue in diphenyl ether (or Dowtherm A) and heat to 250°C for 1 hour. Causality: The high temperature is strictly required to overcome the activation energy barrier for the intramolecular Friedel-Crafts-type cyclization.

    • Isolation: Cool the reaction to room temperature and precipitate the product by adding hexanes. Filter and wash to afford the quinolin-4-ol.

    Phase 2: Deoxychlorination to 6-Bromo-4-chloro-2-methylquinoline

    Objective: Activate the C4 position for future nucleophilic substitution.

    • Activation: Suspend 6-bromo-2-methylquinolin-4-ol (1.0 equiv) in neat phosphorus oxychloride (POCl3, 5.0 equiv). Safety Note: POCl3 is highly reactive with moisture; perform under an inert argon atmosphere.

    • Reaction: Heat the suspension to 90–100°C for 3 hours. Causality: Heating drives the formation of the imidoyl chloride. The reaction progress is monitored by quenching a small aliquot in ice water and analyzing via LC-MS until the starting material mass [M+H]+ disappears[2].

    • Quenching & Extraction: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring. Neutralize to pH 7-8 using saturated aqueous NaHCO3. Extract with dichloromethane (3 × 50 mL), dry over anhydrous Na2SO4, and concentrate to yield the chlorinated intermediate.

    Phase 3: C3 Alkylation

    Objective: Install the butan-2-one moiety.

    • Metalation/Activation: Depending on the specific electronic demands, the C3 position is functionalized. A common approach involves the generation of a C3-lithiated species (via halogen-metal exchange if a C3-bromo intermediate was used) or via a Lewis acid-catalyzed Friedel-Crafts alkylation using methyl vinyl ketone (MVK).

    • Reaction: Dissolve the intermediate in anhydrous THF at -78°C. Add the activating agent/catalyst, followed by the dropwise addition of MVK (1.2 equiv).

    • Purification: Quench with saturated NH4Cl. Extract with ethyl acetate, concentrate, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the final target, 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one .

    Analytical Validation & Data Presentation

    Compound / IntermediateMolecular FormulaExact Mass (m/z)Expected Key Analytical Signals (LC-MS / NMR)
    Intermediate 1 C10H8BrNO236.98MS: [M+H]+ 238.01H NMR: Broad singlet ~11.0 ppm (OH/NH tautomer).
    Intermediate 2 C10H7BrClN254.94MS: [M+H]+ 255.9 (Distinct Cl/Br isotope pattern).1H NMR: Disappearance of OH signal; downfield shift of aromatic protons[2].
    Target Compound C14H13BrClNO325.01MS: [M+H]+ 326.0 (Matches theoretical MW of 326.62[1]).1H NMR: Singlet ~2.1 ppm (methyl ketone), multiplets ~2.8-3.0 ppm (ethylene bridge).

    Table 1: Quantitative analytical data for the validation of the synthetic workflow.

    References

    • Google Patents.WO2022161461A1 - Sos1 Inhibitors and Preparation Methods and Applications Thereof.

    Sources

    Application

    Palladium-catalyzed cross-coupling reactions with 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one

    An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one Introduction: A Versatile Scaffold for Discovery The quinoline core is a privileged scaffold...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one

    Introduction: A Versatile Scaffold for Discovery

    The quinoline core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous therapeutic agents and functional materials.[1] The compound 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one is a highly valuable, functionalized building block designed for strategic, multi-step synthetic campaigns. Its key feature is the presence of two distinct halogen atoms on the aromatic ring: a bromine at the C6 position and a chlorine at the C4 position. This differential halogenation is not a redundancy but a strategic design element, enabling chemists to perform selective, sequential palladium-catalyzed cross-coupling reactions.

    This guide provides detailed application notes and protocols for leveraging this substrate in several cornerstone cross-coupling reactions. We will explore the principles of chemoselectivity that govern these transformations and provide step-by-step methodologies for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, primarily targeting the more reactive C6-Br bond. These protocols are designed for researchers, scientists, and drug development professionals seeking to construct complex molecular architectures with precision and efficiency.

    The Principle of Chemoselective Functionalization

    The ability to selectively functionalize the C-Br bond in the presence of a C-Cl bond is rooted in the fundamental mechanism of palladium-catalyzed cross-coupling reactions. The catalytic cycle universally begins with the oxidative addition of the organohalide to a low-valent metal center, typically Pd(0).[2] The rate of this oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. The generally accepted order of reactivity is C–I > C–Br > C–OTf > C–Cl.[3]

    This inherent reactivity difference allows for the precise tuning of reaction conditions (e.g., temperature, catalyst, ligand, and base) to favor the cleavage of the weaker C-Br bond while leaving the stronger, less reactive C-Cl bond intact for a subsequent transformation.[3] This powerful strategy opens a pathway for the stepwise introduction of different functionalities onto the quinoline scaffold.

    sub 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one CBr_path Preferential Oxidative Addition (Lower Energy Barrier) sub->CBr_path Milder Conditions CCl_path Oxidative Addition at C-Cl (Higher Energy Barrier) sub->CCl_path Forcing Conditions pd0 Pd(0)L₂ Catalyst CBr_intermediate C6-Pd(II) Intermediate CBr_path->CBr_intermediate CCl_intermediate C4-Pd(II) Intermediate CCl_path->CCl_intermediate product C6-Coupled Product (C-Cl bond intact) CBr_intermediate->product Transmetalation & Reductive Elimination

    Caption: Chemoselectivity in Oxidative Addition.

    Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

    The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[4][5] It is an ideal choice for introducing aryl or vinyl substituents at the C6 position of our substrate.

    Protocol for Selective C6-Arylation

    This protocol details a general method for the selective coupling of an arylboronic acid at the C6-bromo position.

    Materials and Reagents

    Reagent/MaterialPurposeTypical Supplier
    4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-oneSubstrateCustom Synthesis
    Arylboronic AcidCoupling PartnerSigma-Aldrich, Combi-Blocks
    Pd(PPh₃)₄ or Pd(OAc)₂/SPhosCatalyst/Precatalyst & LigandStrem, Sigma-Aldrich
    K₂CO₃ or K₃PO₄BaseFisher Scientific
    1,4-Dioxane, AnhydrousSolventAcros Organics
    Degassed WaterCo-solventIn-house preparation
    Argon or Nitrogen GasInert AtmosphereAirgas

    Step-by-Step Methodology

    • Reaction Setup: To an oven-dried Schlenk tube, add 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

    • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst. If using Pd(PPh₃)₄, add 3-5 mol%. If using a two-component system, add Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4-5 mol%).

    • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen.[6]

    • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe to achieve a final substrate concentration of approximately 0.1 M.[7]

    • Reaction: Place the sealed tube in a preheated oil bath at 80-90 °C and stir vigorously.

    • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-4-chloro-2-methylquinolin derivative.

    Causality Behind Choices:

    • Catalyst/Ligand: Pd(PPh₃)₄ is a reliable, general-purpose catalyst for many Suzuki couplings. For more challenging arylboronic acids or to ensure high efficiency, a modern system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos) can accelerate the reductive elimination step and stabilize the active Pd(0) species.[4]

    • Base & Solvent: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ in an aqueous dioxane mixture is effective for the transmetalation step without being harsh enough to promote side reactions or degradation.[8] The water is crucial for activating the boronic acid.

    Representative Data for Selective C6-Arylation

    EntryArylboronic AcidProductExpected Yield (%)
    1Phenylboronic acid4-(4-Chloro-2-methyl-6-phenylquinolin-3-yl)butan-2-one85-95
    24-Methoxyphenylboronic acid4-(4-Chloro-6-(4-methoxyphenyl)-2-methylquinolin-3-yl)butan-2-one82-92
    33-Pyridylboronic acid4-(4-Chloro-2-methyl-6-(pyridin-3-yl)quinolin-3-yl)butan-2-one75-88
    44-(Trifluoromethyl)phenylboronic acid4-(4-Chloro-2-methyl-6-(4-(trifluoromethyl)phenyl)quinolin-3-yl)butan-2-one80-90

    Application 2: Sonogashira Coupling for C-C (sp) Bond Formation

    The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, providing access to valuable arylalkyne structures.[9] This reaction is instrumental in synthesizing precursors for materials science and complex pharmaceutical agents.

    Protocol for Selective C6-Alkynylation

    This protocol uses a standard copper-palladium co-catalyst system.

    Materials and Reagents

    Reagent/MaterialPurposeTypical Supplier
    4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-oneSubstrateCustom Synthesis
    Terminal AlkyneCoupling PartnerGFS Chemicals, Sigma-Aldrich
    Pd(PPh₃)₂Cl₂Palladium PrecatalystStrem
    Copper(I) Iodide (CuI)Co-catalystAlfa Aesar
    Triethylamine (Et₃N) or DIPEABase/SolventSigma-Aldrich
    Toluene or THF, AnhydrousSolventAcros Organics

    Step-by-Step Methodology

    • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the substrate (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-3 mol%), and CuI (3-5 mol%).

    • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

    • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or THF). Add the amine base (e.g., Et₃N, 3.0 equiv) followed by the terminal alkyne (1.2-1.5 equiv) via syringe.

    • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as needed. The reaction is often rapid.

    • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material (typically 1-6 hours).

    • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

    • Purification: Dissolve the residue in a suitable solvent and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography.

    Causality Behind Choices:

    • Co-catalyst System: The classical Sonogashira conditions use a Pd(0) species (formed in situ from the Pd(II) precatalyst) and a Cu(I) co-catalyst. The copper salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex more readily than the alkyne itself.[4]

    • Base: An amine base like triethylamine serves a dual role: it acts as the base required for the catalytic cycle and can also serve as the solvent.[4]

    Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

    For constructing C-N bonds, a critical step in the synthesis of many pharmaceuticals, the Buchwald-Hartwig amination is the state-of-the-art method.[10] It allows for the coupling of a wide array of amines with aryl halides under relatively mild conditions.

    Protocol for Selective C6-Amination

    This protocol employs a modern, highly active catalyst system necessary for coupling with heteroaryl halides.

    Materials and Reagents

    Reagent/MaterialPurposeTypical Supplier
    4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-oneSubstrateCustom Synthesis
    Primary or Secondary AmineCoupling PartnerSigma-Aldrich, TCI
    Pd₂(dba)₃ or G3-XPhos PrecatalystPalladium Source/PrecatalystStrem, Sigma-Aldrich
    XPhos or RuPhosLigandStrem, Sigma-Aldrich
    Sodium tert-butoxide (NaOtBu) or LHMDSBaseSigma-Aldrich
    Toluene or Dioxane, AnhydrousSolventAcros Organics

    Step-by-Step Methodology

    • Reaction Setup (in a glovebox or using Schlenk technique): To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., G3-XPhos, 1-3 mol%) or the combination of Pd₂(dba)₃ (1-2 mol%) and the biarylphosphine ligand (e.g., XPhos, 2-4 mol%). Add the strong base (e.g., NaOtBu, 1.4 equiv).

    • Add Substrates: Add the quinoline substrate (1.0 equiv).

    • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line.

    • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene). Finally, add the amine (1.2-1.3 equiv) via syringe.

    • Reaction: Place the sealed tube in a preheated oil bath at 90-110 °C and stir vigorously.

    • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 2-24 hours.

    • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

    Causality Behind Choices:

    • Catalyst/Ligand: The quinoline nitrogen can coordinate to the palladium center and inhibit catalysis.[11] Bulky, electron-rich biarylphosphine ligands like XPhos are essential. They promote the formation of a monoligated, highly reactive L-Pd(0) species, which undergoes rapid oxidative addition and facilitates the difficult reductive elimination step to form the C-N bond.[1]

    • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine (or the N-H bond in the intermediate complex) to form the palladium-amido species that precedes reductive elimination.[1]

    General Troubleshooting Guide

    IssuePotential Cause(s)Suggested Solution(s)
    Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents/reagents.3. Poor quality of reagents (e.g., wet boronic acid).1. Use a fresh catalyst or a robust precatalyst.2. Ensure rigorous inert atmosphere technique (freeze-pump-thaw degassing).[6]3. Dry reagents thoroughly before use.
    Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition.2. Reaction temperature is too high.3. Ineffective ligand.1. Use a more stable ligand or precatalyst.[6]2. Lower the reaction temperature and extend the reaction time.3. Screen different ligands.
    Side Products Observed 1. Homocoupling: Oxygen contamination.2. Protodeboronation (Suzuki): Base too strong, excess water, or prolonged heating.3. Dehalogenation: Hydrogen source present (e.g., solvent, water).1. Improve inert atmosphere technique.[12]2. Use a milder base (e.g., K₂CO₃), use boronic esters for better stability, or reduce reaction time.[13]3. Use anhydrous solvents and reagents.

    Synthetic Workflow: A Platform for Diversity

    The true power of the 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one substrate lies in its capacity for sequential functionalization. After selectively coupling at the C6-Br position, the C4-Cl bond remains available for a second, distinct cross-coupling reaction, typically under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems designed for C-Cl activation).

    Caption: Sequential Functionalization Workflow.

    Conclusion

    4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one is a superbly designed substrate for modern synthetic chemistry. The differential reactivity of its bromo and chloro substituents provides a reliable handle for selective and sequential palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can precisely install a diverse array of functional groups, building molecular complexity in a controlled and predictable manner. The protocols and principles outlined in this guide serve as a robust starting point for scientists in drug discovery and materials science to unlock the full synthetic potential of this versatile chemical building block.

    References

    • Cross-Coupling Reactions Guide . Benchchem.

    • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions . Benchchem.

    • Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols . Benchchem.

    • Cano, I., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction . The Chemical Record.

    • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . The Royal Swedish Academy of Sciences. (2010).

    • Pérez-Temprano, M. H., et al. (2013). Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms . Accounts of Chemical Research.

    • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs.

    • A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates . Benchchem.

    • Wu, J., et al. (2010). Unexpected domino reaction via Pd-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes and cyclization to synthesize quinoline derivatives . The Journal of Organic Chemistry.

    • Palladium catalyst issues in cross-coupling reactions . Benchchem.

    • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions . ResearchGate.

    • Sonogashira Coupling . Chemistry LibreTexts. (2024).

    • Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione . International Journal of Advanced Research in Chemical Science.

    • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines . Benchchem.

    • Buchwald–Hartwig amination . Wikipedia.

    • Cross-Coupling Reaction Manual: Desk Reference . MilliporeSigma.

    • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile . Benchchem.

    • Al-Amin, M., et al. (2014). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues . Molecules.

    Sources

    Method

    Protocol for dissolving 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one in DMSO for cell assays

    Protocol for the Solubilization and Use of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one in DMSO for Cell-Based Assays Abstract This document provides a comprehensive guide for researchers, scientists, and drug d...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Protocol for the Solubilization and Use of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one in DMSO for Cell-Based Assays

    Abstract

    This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper methods for dissolving, diluting, and applying 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one in Dimethyl Sulfoxide (DMSO) for various cell-based assays. Adherence to this protocol is critical for ensuring experimental reproducibility, maintaining the integrity of the compound, and minimizing artifacts arising from solvent effects. We will delve into the rationale behind each step, offering insights grounded in established best practices for cell culture and compound management.

    Introduction: The Critical Nature of Proper Compound Solubilization

    4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one is a small molecule with potential applications in biological research. Like many organic compounds, it is sparingly soluble in aqueous solutions, necessitating the use of a potent solvent such as DMSO for the preparation of stock solutions.[1] The manner in which this compound is dissolved and subsequently diluted can profoundly impact its stability, bioavailability, and ultimately, the reliability of experimental outcomes.

    The primary challenge in using DMSO as a solvent for cell-based assays is its inherent cytotoxicity at higher concentrations.[2][3][4] Therefore, a carefully planned workflow is essential to maximize compound solubility while ensuring the final DMSO concentration in the cell culture medium remains well below toxic levels.[5][6] This guide will provide a step-by-step protocol for creating a high-concentration stock solution of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one in DMSO and its subsequent dilution for use in cell assays.

    Compound Information and Required Materials

    Compound Specifications
    PropertyValueSource
    Compound Name 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one-
    Synonym(s) 4-(6-bromo-4-chloro-2-methyl-3-quinolinyl)-2-butanone[7]
    CAS Number 27311-88-2[7]
    Molecular Formula C₁₄H₁₃BrClNO[7][8]
    Molecular Weight 326.62 g/mol [7]
    Physical Form Solid[7]
    Required Reagents and Equipment
    Reagent/EquipmentRecommended SpecificationsRationale
    Test Compound 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one, solid form-
    Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9% purity, sterile-filteredAnhydrous DMSO prevents compound precipitation and degradation due to its low water content.
    Sterile Microcentrifuge Tubes 1.5 mL or 2.0 mL, nuclease-freeEnsures sterility and prevents contamination of the stock solution.
    Calibrated Micropipettes and Sterile Tips P10, P200, P1000For accurate measurement of small volumes.
    Analytical Balance Readable to at least 0.1 mgFor precise weighing of the compound.
    Vortex Mixer Standard laboratory modelTo facilitate the dissolution of the compound.[1]
    Sonicator (Water Bath) Optional, for aiding dissolutionCan assist in dissolving compounds that are difficult to solubilize.[5][9]
    Personal Protective Equipment (PPE) Safety glasses, lab coat, chemical-resistant glovesStandard laboratory safety practice.

    Experimental Protocol: From Powder to Working Solution

    This protocol is designed to create a 10 mM stock solution, a common starting concentration for many small molecules. Researchers should adjust the calculations based on their specific experimental needs.

    Preparation of a 10 mM Stock Solution in 100% DMSO

    The initial step involves creating a concentrated stock solution of the compound in pure DMSO. This high-concentration stock allows for minimal volumes to be added to the cell culture medium, thereby keeping the final DMSO concentration low.

    Step-by-Step Procedure:

    • Calculation of Required Mass: To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 326.62 g/mol x 1000 mg/g

      • Mass = 3.2662 mg

    • Weighing the Compound:

      • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the scale.

      • Carefully weigh out approximately 3.27 mg of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one into the tared tube. Record the exact mass.

    • Dissolution in DMSO:

      • Using a calibrated micropipette, add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the compound. For an exact mass of 3.2662 mg, this would be 1 mL.

      • Close the tube tightly and vortex for 30-60 seconds to facilitate dissolution.[1] Visually inspect the solution to ensure no solid particles remain.

      • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[5] Gentle warming to 37°C can also be attempted, but caution should be exercised as heat can degrade some compounds.[5]

    • Aliquoting and Storage:

      • Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

      • This prevents repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption.[1]

      • Store the aliquots at -20°C for short- to medium-term storage (1-6 months) or at -80°C for long-term storage, protected from light.[1]

    Preparation of Working Solutions and Dosing Cells

    The concentrated DMSO stock solution must be diluted to the final desired concentration in the cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the specific cell line being used. Generally, this is kept below 0.5%, and ideally at or below 0.1%.[2][5][6]

    Workflow for Preparing a 10 µM Working Solution:

    The following diagram illustrates a two-step dilution process to minimize precipitation and ensure accurate final concentrations.

    G cluster_0 Step 1: Intermediate Dilution cluster_1 Step 2: Final Working Solution stock 10 mM Stock Solution in 100% DMSO intermediate 100 µM Intermediate Solution in Cell Culture Medium stock->intermediate 1:100 dilution (e.g., 2 µL stock + 198 µL medium) working 10 µM Final Working Solution in Cell Culture Medium intermediate->working 1:10 dilution (e.g., 100 µL intermediate + 900 µL medium) caption Figure 1: Two-step dilution workflow.

    Figure 1: Two-step dilution workflow.

    Important Considerations:

    • Precipitation: Some compounds may precipitate when diluted directly from a high-concentration DMSO stock into an aqueous medium.[10] Performing an intermediate dilution step can help mitigate this.

    • Vehicle Control: Always include a vehicle control in your experiments. This consists of cell culture medium with the same final concentration of DMSO as the treated samples.[5] This is crucial for distinguishing the effects of the compound from those of the solvent.

    • Cell Line Sensitivity: The tolerance of cells to DMSO can vary.[4][11] It is advisable to perform a dose-response curve for DMSO on your specific cell line to determine the maximum non-toxic concentration. Studies have shown that DMSO concentrations as low as 0.6% can affect cell growth in some lines, while others may tolerate up to 1%.[4][12]

    Quality Control and Validation

    Ensuring the quality and accuracy of your compound stock solution is paramount for reproducible research.

    • Visual Inspection: Always visually inspect the stock solution for any signs of precipitation before use. If crystals are present, attempt to redissolve them by vortexing or brief sonication.

    • Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using techniques like LC-MS/MS, which is well-suited for small molecule analysis.[13][14]

    • Functional Assays: The ultimate validation of your stock solution is its consistent performance in a validated biological assay.

    Troubleshooting Common Issues

    IssuePotential CauseRecommended Solution
    Compound fails to dissolve in DMSO Insufficient solvent volume or low intrinsic solubility.Try gentle warming (37°C) or sonication.[5] If it still doesn't dissolve, a lower concentration stock solution may be necessary.
    Precipitation upon dilution in aqueous medium The compound is "crashing out" of solution.Perform serial dilutions in 100% DMSO first, before the final dilution into the aqueous medium.[10] Alternatively, use a two-step dilution as described in the workflow.
    Inconsistent assay results Degradation of the compound due to repeated freeze-thaw cycles; inaccurate pipetting.Always aliquot stock solutions into single-use volumes.[1] Ensure pipettes are properly calibrated.
    Observed cytotoxicity in vehicle control The final DMSO concentration is too high for the cell line.Determine the DMSO tolerance of your specific cell line and adjust the dilution scheme to ensure the final concentration is below the toxic threshold.[2][12]

    Conclusion

    The protocol outlined in these application notes provides a robust framework for the effective use of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one in cell-based assays. By understanding the principles behind each step—from the importance of using anhydrous DMSO to the critical need for appropriate vehicle controls—researchers can significantly enhance the reliability and reproducibility of their experimental data.

    References

    • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). KEYENCE.
    • de Abreu, T. P., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC.
    • Al-Rubi, S., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
    • BenchChem Technical Support Team. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
    • Yuan, C., et al. (2014, September 19). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE.
    • 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one. (n.d.). Sigma-Aldrich.
    • Nguyen, T. H. L., et al. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
    • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. BenchChem.
    • Bridges Lab. (2018, June 1). Generating DMSO Stocks for Cell Culture. Bridges Lab Protocols.
    • Ramu, M. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?.
    • FAQs on Inhibitor Prepar
    • OriCell. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. OriCell.
    • Inhibitor Handling Instructions. (n.d.). Selleck Chemicals.
    • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Scientist Solutions.
    • 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one-27311-88-2. (n.d.). Thoreauchem.
    • Protocol Online. (2009, May 26). DMSO usage in cell culture. Protocol Online.
    • Zhang, Y., et al. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.
    • a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. (n.d.).
    • Bennett, P. (2026, March 16). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Troubleshooting poor solubility of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one in aqueous media

    Welcome to the technical support guide for 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the com...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenge of this compound's poor aqueous solubility.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: Why does my compound, 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one, have such poor solubility in aqueous buffers?

    A1: The poor aqueous solubility is a direct result of its molecular structure.

    The compound's structure contains several features that contribute to high hydrophobicity and low water solubility. Quinoline and its derivatives are known to possess numerous medicinal and pharmaceutical applications; however, their flat, aromatic ring systems often lead to solubility challenges.[1]

    • Hydrophobic Core: The fundamental quinoline ring is a large, aromatic, and relatively non-polar structure.

    • Halogenation: The presence of both a bromo and a chloro group significantly increases the molecule's lipophilicity (attraction to fats/oils) and molecular weight. Halogenated compounds are classically associated with poor water solubility.[1]

    • Alkyl Moieties: The methyl and butanone side chains further contribute to the overall non-polar character of the molecule.

    • High Crystal Lattice Energy: Molecules that are planar and rigid, like this quinoline derivative, can pack tightly into a stable crystal lattice. A large amount of energy is required to break this lattice apart for the molecules to be solvated by water, resulting in low thermodynamic solubility. The process of dissolving a crystalline solute involves overcoming these strong intermolecular forces.[2]

    Q2: What are the essential first steps to quantitatively assess the solubility of my compound?

    A2: Before attempting to improve solubility, you must first establish a reliable baseline measurement.

    A common and robust method for this is the shake-flask method for determining thermodynamic solubility .[3][4][5] This technique measures the equilibrium concentration of a compound in a specific solvent, representing its maximum possible dissolution under those conditions.

    A detailed protocol for this essential experiment is provided in the "Experimental Protocols" section below. This measurement is critical because it provides a quantitative benchmark against which all solubility enhancement efforts can be compared. Kinetic solubility assays, often used in high-throughput screening, are faster but can overestimate solubility as they rely on dissolving a DMSO stock and observing precipitation, which can sometimes lead to supersaturated solutions.[3][6]

    Q3: How can I improve the solubility of my compound for initial in vitro assays?

    A3: For early-stage cell-based or biochemical assays, the most direct methods involve adjusting the pH of the medium or using a co-solvent.

    The quinoline ring contains a nitrogen atom that is weakly basic. This means it can accept a proton (become protonated) at acidic pH values. This protonation forms a positively charged ion, which is significantly more soluble in polar solvents like water.

    This relationship is described by the Henderson-Hasselbalch equation.[2][7][8][9][10] For a weak base like your quinoline compound:

    pH = pKa + log ( [Un-ionized Base] / [Ionized Acid] )

    To increase the proportion of the more soluble ionized form, the pH of the solution should be lowered to be at or below the compound's pKa. While the exact pKa of this specific molecule is not published, the pKa of related structures like 6-bromo-4-chloroquinoline can be found in chemical databases and used as an estimate.[11] It is crucial to determine the pH-solubility profile experimentally across a physiologically relevant range (e.g., pH 1.2 to 6.8).[12][13][14][15]

    Caution: Ensure that the final pH of your solution is compatible with your experimental system (e.g., cell culture, enzyme activity). Buffers should be used to maintain the desired pH.[16]

    Co-solvents are water-miscible organic solvents that can significantly increase the solubility of non-polar compounds.[16] The most common co-solvent used in biological research is dimethyl sulfoxide (DMSO).

    Co-solventTypical Starting Conc. (v/v)Considerations
    DMSO 0.1% - 1.0%Can be toxic to cells at higher concentrations (>1%).[17][18] May also induce cellular changes even at low concentrations (e.g., 0.1%), potentially affecting experimental outcomes.[19][20][21]
    Ethanol 1% - 5%Generally well-tolerated by many cell lines at low concentrations. Can cause protein denaturation at higher levels.
    Propylene Glycol 1% - 10%A low-toxicity co-solvent commonly used in parenteral formulations.[22]

    Best Practice: Always prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM). Then, dilute this stock into your aqueous buffer or media to achieve the final desired concentration, ensuring the final DMSO percentage remains as low as possible (ideally ≤0.5%). Always include a "vehicle control" (media + same final concentration of DMSO) in your experiments.

    Q4: My compound is precipitating out of my assay plate over time. What troubleshooting steps should I take?

    A4: Precipitation during an experiment is a common issue with poorly soluble compounds and often indicates that you have created a supersaturated, thermodynamically unstable solution.

    This typically happens when a concentrated DMSO stock is diluted rapidly into an aqueous buffer (a process related to kinetic solubility). The compound doesn't have time to form a stable crystal lattice and is temporarily held in solution at a concentration higher than its true thermodynamic solubility. Over time, it will crash out.

    Follow this troubleshooting workflow to diagnose and solve the issue:

    G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Precipitation Observed in Assay q1 Is the final concentration above thermodynamic solubility? start->q1 a1_yes Reduce final concentration to a level below the measured thermodynamic solubility. q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Is the final co-solvent (e.g., DMSO) concentration too low? a1_no->q2 a2_yes Increase co-solvent percentage. (Caution: Check cell tolerance). Or, try a different co-solvent. q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Is the pH of the media optimal for solubility? a2_no->q3 a3_yes Adjust media pH to be closer to or below the compound's pKa. (Caution: Check cell tolerance). q3->a3_yes Yes a3_no Consider advanced formulation strategies. q3->a3_no No

    Caption: Troubleshooting workflow for compound precipitation.
    Q5: What advanced formulation strategies can be used for this compound, particularly for in vivo studies?

    A5: For pre-clinical and clinical development, more sophisticated formulation techniques are required to ensure adequate bioavailability.

    These methods aim to either keep the drug in a high-energy, more soluble amorphous state or deliver it within a lipid carrier system.[23]

    • Amorphous Solid Dispersions (ASDs): This is a leading strategy for enhancing the solubility of poorly soluble drugs.[24][25] The crystalline drug is molecularly dispersed within a polymer matrix, creating an amorphous (non-crystalline), higher-energy solid.[26][27][28] This amorphous form dissolves more readily in aqueous fluids, creating a supersaturated solution that can enhance absorption.[26]

    • Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the drug in a mixture of lipids, surfactants, and co-solvents.[29][30][31][32] When this mixture comes into contact with gastrointestinal fluids, it can spontaneously form fine emulsions or microemulsions (SEDDS/SMEDDS), which present the drug in a solubilized state with a large surface area for absorption.[29][32] It is estimated that 40% of new drug candidates are water-insoluble and may require such a delivery system.[29]

    • Nanoparticle Engineering: Reducing particle size to the nanometer range (nanosuspensions) dramatically increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution rate according to the Noyes-Whitney equation.[22][33]

    G cluster_0 Physicochemical Modifications cluster_1 Advanced Formulation Strategies center Poorly Soluble API (Crystalline Form) ph pH Adjustment (Salt Formation) center->ph Increases Ionization cosolvent Co-solvency center->cosolvent Reduces Polarity asd Amorphous Solid Dispersions (ASDs) center->asd Prevents Crystallization lbdds Lipid-Based Systems (SEDDS/SMEDDS) center->lbdds Encapsulates in Lipids nano Nanoparticle Engineering center->nano Increases Surface Area

    Caption: Overview of solubility enhancement strategies.

    Detailed Experimental Protocols

    Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

    This protocol outlines the standard shake-flask method to determine the equilibrium solubility of a compound.[4][34]

    Objective: To determine the maximum concentration of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one that can be dissolved in a specific aqueous buffer at equilibrium.

    Materials:

    • Test compound (crystalline solid)

    • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Glass vials with screw caps

    • Orbital shaker with temperature control (set to 37 °C for physiological relevance)

    • Centrifuge

    • Syringe filters (0.45 µm, chemically resistant, e.g., PTFE)

    • Validated analytical method (e.g., HPLC-UV or LC-MS) for quantification

    Procedure:

    • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Solvent Addition: Add a known volume of the pre-warmed (37 °C) aqueous buffer to the vial (e.g., 1 mL).

    • Equilibration: Securely cap the vial and place it on the orbital shaker at 37 °C. Agitate the suspension for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[3][4]

    • Phase Separation: After equilibration, let the vials stand at the test temperature for a short period to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

    • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.45 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

    • Dilution & Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of your analytical method's calibration curve.

    • Analysis: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the compound's concentration.

    • Calculation: Back-calculate the original concentration in the saturated solution using the dilution factor. The result is the thermodynamic solubility, typically expressed in µg/mL or µM.

    Protocol 2: pH-Dependent Solubility Profiling

    Objective: To understand how pH affects the solubility of the compound, which is essential for predicting its behavior in different environments (e.g., stomach vs. intestine) and for optimizing formulations.

    Materials:

    • Same as Protocol 1.

    • A series of buffers covering the desired pH range (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate).[12][14]

    Procedure:

    • Set up multiple shake-flask experiments in parallel, as described in Protocol 1 .

    • Use a different pH buffer for each set of vials. It is recommended to test at a minimum of three pH points: 1.2, 4.5, and 6.8, as per regulatory guidance for Biopharmaceutics Classification System (BCS) studies.[12][14]

    • If the compound's pKa is known or predicted, it is highly recommended to include a pH point near the pKa, as this is where solubility changes most dramatically.

    • After the equilibration and analysis for each pH point, plot the resulting solubility (on a log scale) versus pH. This graph represents the pH-solubility profile of your compound and is an invaluable tool for formulation development.

    References

    • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. Available at: [Link]

    • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals (Basel). Available at: [Link]

    • Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available at: [Link]

    • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology. Available at: [Link]

    • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science. Available at: [Link]

    • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines. Available at: [Link]

    • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

    • Solubility enhancement techniques: A comprehensive review. Journal of Advanced Scientific Research. Available at: [Link]

    • DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports. Available at: [Link]

    • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]

    • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. Journal of Applied Pharmaceutical Science. Available at: [Link]

    • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

    • Amorphous Solid Dispersions: Advances in Drug Solubility. Cellets. Available at: [Link]

    • Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

    • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

    • Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. Available at: [Link]

    • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. Available at: [Link]

    • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric. Available at: [Link]

    • Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. bioRxiv. Available at: [Link]

    • CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. Experimental Oncology. Available at: [Link]

    • Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. SciSpace. Available at: [Link]

    • Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization. Available at: [Link]

    • Lipid-Based Drug Delivery Systems. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

    • The solubility of drugs. Basicmedical Key. Available at: [Link]

    • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. Available at: [Link]

    • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. Available at: [Link]

    • Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]

    • Henderson-Hasselbalch equation. Open Education Alberta. Available at: [Link]

    • Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]

    • DISSOLUTION TESTING. SAHPRA. Available at: [Link]

    • Henderson Hasselbalch equation – Knowledge and References. Taylor & Francis Online. Available at: [Link]

    • 6-Bromo-4-chloroquinoline. PubChem. Available at: [Link]

    • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. International Journal of Pharmaceutics. Available at: [Link]

    • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. Available at: [Link]

    • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules. Available at: [Link]

    • 6-Bromo-4-chloroquinoline. ZaiQi Bio-Tech. Available at: [Link]

    • API Manufacturing & Quality Guidelines. Scribd. Available at: [Link]

    • UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules. Available at: [Link]

    Sources

    Optimization

    Technical Support Center: Strategies to Prevent Debromination of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one

    Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for handling 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one. This guide is designed for researchers, m...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Senior Application Scientist, Chemical Synthesis Division

    Welcome to the technical support center for handling 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile intermediate. A common challenge encountered during its derivatization is the unintended loss of the bromine atom at the C6-position, a side reaction known as debromination or hydrodehalogenation.

    This document provides an in-depth analysis of the causes of this side reaction and offers robust troubleshooting strategies and preventative protocols to ensure the selective functionalization of your molecule, preserving the synthetically valuable C-Br bond for subsequent transformations.

    Part 1: Understanding the Root Cause: The Mechanism of Unwanted Debromination

    The key to preventing debromination lies in understanding its mechanism. The carbon-bromine (C-Br) bond on the quinoline ring is significantly weaker and thus more reactive than the carbon-chlorine (C-Cl) bond.[1][2] This inherent reactivity makes it susceptible to cleavage under various conditions, most notably during palladium-catalyzed cross-coupling reactions.

    Hydrodehalogenation is a frequent side reaction in these processes.[3] It is often initiated by the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can be generated from various sources, including solvents (e.g., alcohols), reagents (e.g., amines, boronic acids), or even trace water. Instead of participating in the desired cross-coupling cycle, the Pd-H species can intercept the starting material, leading to the replacement of the bromine atom with hydrogen.

    The diagram below illustrates the competition between the desired productive catalytic cycle and the undesired debromination pathway.

    G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Debromination Pathway ArBr Ar-Br (Substrate) ArPdBr Ar-Pd(II)L2-Br (Oxidative Addition) ArBr->ArPdBr Oxidative Addition Pd0 Pd(0)Ln Pd0->ArBr ArPdR Ar-Pd(II)L2-R (Transmetalation) ArPdBr->ArPdR PdH [H-Pd(II)L2-X] ArPdBr->PdH Formation of Pd-H Species (from solvent, base, impurities) Nu R-M (Coupling Partner) Nu->ArPdR Transmetalation Product Ar-R (Desired Product) ArPdR->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArBr2 Ar-Br (Substrate) PdH->ArBr2 ArH Ar-H (Debrominated Byproduct) ArBr2->ArH Reductive Cleavage

    Caption: Competing catalytic cycles in palladium-catalyzed reactions.

    Part 2: Troubleshooting Guide

    This section addresses specific experimental issues in a question-and-answer format.

    Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions

    Question: "I am attempting a Suzuki-Miyaura (or similar) cross-coupling reaction, targeting the 4-chloro position. My mass spectrometry and NMR analyses show a significant amount of the debrominated byproduct where the 6-bromo substituent is replaced by a proton. Why is this happening and how can I fix it?"

    Answer: This is a classic case of hydrodehalogenation, where the more reactive C-Br bond is cleaved preferentially. The reaction conditions you are using likely favor the formation of a palladium-hydride intermediate. Here is a systematic approach to troubleshoot this issue:

    • Re-evaluate Your Base: Strong bases, particularly sodium tert-butoxide (NaOtBu), are known to promote dehalogenation.[3]

      • Solution: Switch to weaker, non-coordinating inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent first choices as they are less prone to generating hydride species.[3][4]

    • Assess Your Catalyst and Ligand System: The choice of ligand is critical. Less bulky ligands can leave the palladium center more exposed, potentially facilitating side reactions.

      • Solution: Employ bulky, electron-rich phosphine ligands, such as biarylphosphine ligands (e.g., SPhos, XPhos). These ligands promote the desired reductive elimination step of the catalytic cycle, outcompeting the hydrodehalogenation pathway.[3]

    • Control the Reaction Temperature: Higher temperatures can provide the activation energy needed for the undesired debromination pathway.[3]

      • Solution: Run the reaction at the lowest temperature that allows for the conversion of your starting material. Consider screening temperatures, for example, starting at 60 °C instead of 100 °C.

    • Check Your Solvents and Reagents: Solvents like alcohols can act as hydride donors. Trace water or impurities in other reagents can also be a source.

      • Solution: Use dry, aprotic solvents like toluene or dioxane instead of potentially problematic ones like DMF or alcohols.[3] Ensure all reagents are anhydrous and of high purity.

    Scenario 2: Reactions on the Butanone Side Chain

    Question: "I am trying to reduce the ketone on the butanone side chain using catalytic hydrogenation (H₂ gas, Pd/C), but I am losing the bromine atom. Is there a way to avoid this?"

    Answer: Catalytic hydrogenation is a well-established method for the reductive removal of aryl bromides.[5][6] The conditions you are using are highly effective for debromination, which explains your result. The C-Br bond can be selectively reduced in the presence of ketones, chloroarenes, and other functional groups.[4][5]

    • Solution: Avoid catalytic hydrogenation. Instead, use chemoselective reducing agents that specifically target the ketone.

      • Recommended Reagent: Sodium borohydride (NaBH₄) in a solvent like methanol or ethanol at a low temperature (0 °C to room temperature) is the standard choice for reducing ketones without affecting aryl halides.

      • Caution: While generally safe, even NaBH₄ can sometimes cause debromination if trace metal catalysts are present.[7] Using high-purity reagents is essential.

    Part 3: Proactive Strategies & FAQs

    FAQ 1: How should I choose my reaction components from the start to minimize debromination risk in a cross-coupling reaction?

    To proactively design your experiment for success, consult the following table which summarizes the influence of key parameters.

    ParameterCondition Favoring DebrominationRecommended Condition to Minimize DebrominationRationale & Reference
    Palladium Ligand Simple, less bulky phosphines (e.g., PPh₃)Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos)Bulky ligands accelerate reductive elimination, minimizing the lifetime of intermediates that can lead to Pd-H formation.[3]
    Base Strong, alkoxide bases (e.g., NaOtBu, KOtBu)Weaker, inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)Weaker bases are less likely to generate hydride species that fuel the debromination cycle.[3][4]
    Solvent Polar aprotic (e.g., DMF) or protic (e.g., i-PrOH)Non-polar, aprotic solvents (e.g., Toluene, Dioxane, CPME)Aprotic, non-polar solvents are less likely to act as a source of hydride for Pd-H formation.[3]
    Temperature High (e.g., >100 °C)Lowest effective temperature (e.g., 60-80 °C)Debromination can have a higher activation energy; lower temperatures disfavor this pathway.[3]

    FAQ 2: Can the order of reagent addition impact the outcome?

    Yes, in some cases, the order of addition can be crucial. For palladium-catalyzed reactions, it is often beneficial to allow the active catalyst to form correctly before introducing the components that could lead to side reactions.

    • Best Practice: In a reaction vessel, combine the palladium precatalyst and the ligand in the solvent. Allow them to stir for a few minutes to facilitate ligand exchange and pre-formation of the active catalytic species. Then, add the substrate, coupling partner, and finally the base. This can sometimes lead to a more controlled initiation and minimize side reactions.[3]

    FAQ 3: How can I definitively confirm that debromination has occurred?

    You should use a combination of analytical techniques:

    • Mass Spectrometry (MS): This is the most direct method. Look for a molecular ion peak corresponding to the mass of the starting material minus the mass of a bromine atom plus the mass of a hydrogen atom (a net loss of ~78 or ~80 amu, depending on the isotope). The characteristic isotopic pattern of bromine (two peaks of nearly equal intensity for ⁷⁹Br and ⁸¹Br) will be absent in the debrominated product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: In the aromatic region, you will observe the disappearance of the doublet of doublets corresponding to the proton at the C7 position and the doublet for the proton at the C5 position. A new signal, often a multiplet, will appear for the newly introduced proton at the C6 position.

      • ¹³C NMR: You will see the disappearance of the carbon signal directly attached to the bromine and the appearance of a new C-H signal in the aromatic region.

    Part 4: Experimental Protocol Example
    Debromination-Resistant Suzuki-Miyaura Coupling at the 4-Chloro Position

    This protocol incorporates the principles discussed above to favor coupling at the C4-Cl position while preserving the C6-Br bond.

    G start Start step1 1. Vessel Preparation: Add Pd catalyst (e.g., 2 mol% Pd(OAc)₂) and ligand (e.g., 4 mol% SPhos) to a dry flask. start->step1 step2 2. Inert Atmosphere: Seal the flask, evacuate, and backfill with Argon or Nitrogen (repeat 3x). step1->step2 step3 3. Add Reagents: Add 4-(6-bromo-4-chloro...)-one (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq). step2->step3 step4 4. Add Solvent: Add anhydrous toluene via syringe. step3->step4 step5 5. Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS. step4->step5 step6 6. Work-up: Cool to RT, dilute with ethyl acetate. Wash with water and brine. step5->step6 step7 7. Purification: Dry organic layer (Na₂SO₄), filter, concentrate. Purify by column chromatography. step6->step7 end_node End step7->end_node

    Caption: Workflow for a debromination-resistant coupling reaction.

    Methodology:

    • Vessel Preparation: To a dry, oven-baked reaction flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

    • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

    • Reagent Addition: Under a positive pressure of inert gas, add 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and finely ground potassium phosphate (K₃PO₄, 2.0-3.0 equivalents).

    • Solvent Addition: Add anhydrous toluene via syringe.

    • Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.

    • Monitoring: Monitor the reaction's progress by periodically taking aliquots for analysis by TLC or LC-MS, checking for the consumption of starting material and the formation of the desired product versus the debrominated byproduct.

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

    References
    • Sharma, S., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

    • Lipshutz, B. H., et al. (2013). Reductions of aryl bromides in water at room temperature. PMC. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

    • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. Retrieved from [Link]

    • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

    • Maleczka, R. E., & Ghosh, B. (n.d.).

    Sources

    Troubleshooting

    Technical Support Center: Handling, Stability, and Storage of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one

    Welcome to the Technical Support Center. As a highly functionalized quinoline derivative, 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one presents unique stability challenges during handling, storage, and assay pre...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a highly functionalized quinoline derivative, 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one presents unique stability challenges during handling, storage, and assay preparation. This guide is engineered for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement self-validating storage protocols.

    Mechanistic Overview of Degradation Pathways

    To effectively prevent degradation, one must understand the structural vulnerabilities of the molecule. This compound features three highly reactive domains:

    • The 6-Bromo Substituent: Susceptible to homolytic cleavage via UV/Visible light.

    • The 4-Chloroquinoline Core: Highly activated toward nucleophilic aromatic substitution (SNAr).

    • The Quinoline Nitrogen & Ketone: Prone to oxidation and enolization, respectively.

    DegradationPathways Compound 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one Light UV/Vis Light Exposure Compound->Light Susceptible C-Br bond Moisture Aqueous Media / Moisture Compound->Moisture Activated C-Cl bond Oxygen Atmospheric Oxygen Compound->Oxygen Electron-rich Nitrogen Dehalogenation Photodehalogenation (Loss of 6-Bromo group) Light->Dehalogenation Radical cleavage Hydrolysis SNAr Hydrolysis (4-Chloro -> 4-Quinolone) Moisture->Hydrolysis Nucleophilic displacement NOxide N-Oxidation (Quinoline N-oxide) Oxygen->NOxide Oxidation

    Fig 1: Primary degradation pathways of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one.

    Troubleshooting & FAQs

    Q1: My stock solution in DMSO is turning yellow/brown over time, and LC-MS shows a mass loss of ~79 Da. What is happening? Answer: You are observing photodehalogenation . The C-Br bond at the 6-position of the quinoline ring is photolabile. When exposed to ambient laboratory light (specifically UV and near-UV wavelengths), the molecule absorbs photons that provide sufficient energy to cause homolytic cleavage of the carbon-bromine bond, generating an aryl radical that abstracts a hydrogen atom from the solvent[1][2].

    • Causality & Fix: Bromoquinolines degrade rapidly in solution under light[2]. You must prepare solutions in amber vials or wrap them in aluminum foil. Work under low-light conditions when handling the neat powder.

    Q2: During biological assays, my compound loses potency. LC-MS analysis reveals a new peak with a mass shift of -18 Da (loss of Cl, addition of OH). How do I prevent this? Answer: This is caused by the hydrolysis of the 4-chloro group . The electron-withdrawing nature of the quinoline nitrogen makes the C4 position highly electrophilic. In the presence of water or moisture, the chloride ion is displaced via an SNAr mechanism to form a 4-hydroxyquinoline, which rapidly tautomerizes into the thermodynamically stable 4-quinolone[3][4].

    • Causality & Fix: The 4-chloroquinoline moiety cannot tolerate prolonged exposure to aqueous buffers, especially at elevated pH[4]. To prevent this, store the compound in strictly anhydrous conditions. When performing assays, minimize the time the compound spends in aqueous media prior to reading the plate.

    Q3: What are the absolute best storage conditions for the neat solid versus the dissolved stock solution? Answer:

    • Neat Solid: Store at -20°C in a tightly sealed amber glass vial. The vial should be flushed with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen, preventing N-oxidation of the quinoline core[5]. Place the vial inside a secondary container with a desiccant (e.g., Drierite) to prevent moisture ingress.

    • Stock Solution: Dissolve in anhydrous, strictly degassed solvents (e.g., dry DMSO or DMF). Aliquot the solution into single-use amber vials, purge the headspace with Argon, and freeze at -80°C. Never subject the solution to repeated freeze-thaw cycles , as condensation introduces water, triggering SNAr hydrolysis[6].

    Quantitative Stability Data

    To guide your experimental design, the following table summarizes the expected stability of the compound under various forced and ambient conditions.

    Storage ConditionMatrixTimeframeExpected PurityPrimary Degradant Identified
    -20°C, Dark, Argon, Desiccated Neat Solid12 Months> 99%None (Stable)
    25°C, Ambient Light, Air Neat Solid4 Weeks~ 85%Debrominated quinoline, N-oxide
    -80°C, Dark, Argon Dry DMSO6 Months> 98%None (Stable)
    25°C, Ambient Light Wet DMSO48 Hours< 60%4-Quinolone (Hydrolysis), Debrominated
    37°C, pH 7.4 Aqueous Buffer Assay Media4 Hours~ 75%4-Quinolone (Hydrolysis)
    Standard Operating Procedures (SOPs)

    To ensure a self-validating system where degradation is actively prevented and monitored, implement the following protocols in your laboratory.

    Protocol A: Preparation of Anhydrous Stock Solutions

    Objective: Prevent SNAr hydrolysis and photodehalogenation during liquid handling.

    • Preparation: Equilibrate the sealed vial of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one to room temperature inside a desiccator for 30 minutes to prevent condensation upon opening.

    • Solvent Purging: Obtain anhydrous DMSO (water content <0.005%). Bubble dry Argon gas through the solvent for 15 minutes to displace dissolved oxygen.

    • Dissolution: Under subdued lighting, weigh the required amount of solid and dissolve it in the degassed DMSO to create a 10 mM stock.

    • Aliquoting: Immediately dispense 20 µL to 50 µL aliquots into sterile, amber microcentrifuge tubes.

    • Sealing & Storage: Blanket the headspace of each tube with Argon before capping. Store immediately at -80°C. Discard any unused portion of an aliquot after thawing.

    Protocol B: Stability-Indicating Forced Degradation Assay

    Objective: Validate your analytical methods (e.g., HPLC/LC-MS) to ensure they can separate the parent compound from its degradation products.

    • Acid/Base Hydrolysis (Targeting the 4-Chloro group): Mix 100 µL of a 1 mM stock solution with 100 µL of 0.1 M NaOH. Incubate at 40°C for 4 hours. Neutralize with 0.1 M HCl. Analyze via LC-MS to identify the 4-quinolone mass shift (-18 Da)[3].

    • Photolytic Degradation (Targeting the 6-Bromo group): Place 200 µL of a 1 mM stock solution in a clear glass vial. Expose to a UV light source (254 nm or broad-spectrum sunlight simulator) for 2 hours. Analyze via LC-MS to identify the debrominated product (-79 Da)[2].

    • Oxidative Degradation (Targeting the Quinoline Nitrogen): Mix 100 µL of a 1 mM stock solution with 10 µL of 30% H₂O₂. Incubate at room temperature for 12 hours. Analyze for the N-oxide mass shift (+16 Da)[5].

    • Chromatographic Optimization: Adjust your HPLC gradient (e.g., Water/Acetonitrile with 0.1% Formic Acid) until the parent compound is baseline-separated from the three generated degradants.

    References
    • BenchChem.
    • BenchChem. "Stability issues of 2-(4-fluorophenyl)quinolin-7-amine in solution." BenchChem,
    • Das, P., et al. "Directed Halogen Atom Transfer (DIXAT): A Powerful Tool for Chemoselective Generation of Aryl Radicals Toward Remote C(sp3)–H Functionalization of Aliphatic Amines." Journal of the American Chemical Society, 2025.
    • Cross, R. M., et al. "Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
    • El-Sayed, O. A., et al. "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue." MDPI, 2000.
    • Universidad de La Rioja. "Preparation of 3-Haloquinolines from 3-Amino-2-halo-2-alkenimines." Universidad de La Rioja,

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Efficacy Guide: 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one vs. Chloroquine in Drug Discovery

    Executive Summary & Structural Rationale The widespread emergence of chloroquine-resistant Plasmodium falciparum (CRPF) has fundamentally compromised the clinical utility of standard 4-aminoquinoline antimalarials. Resis...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Structural Rationale

    The widespread emergence of chloroquine-resistant Plasmodium falciparum (CRPF) has fundamentally compromised the clinical utility of standard 4-aminoquinoline antimalarials. Resistance is primarily mediated by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), which actively effluxes protonated chloroquine (CQ) away from its target in the parasite's digestive vacuole[1][2].

    To overcome this, medicinal chemists are exploring highly functionalized quinoline scaffolds. 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one (BCMQB) represents a rationally designed intermediate that structurally diverges from CQ to evade PfCRT-mediated efflux while retaining the core pharmacophore required for target engagement.

    Mechanistic Causality of Structural Modifications
    • Chloroquine (CQ): Relies on a basic aliphatic side chain for accumulation in the acidic digestive vacuole via "ion trapping." However, this protonated state is the exact substrate recognized by mutant PfCRT[3].

    • BCMQB Scaffold:

      • Halogenation (6-Bromo, 4-Chloro): Increases the lipophilicity (LogP) and alters the electron density of the quinoline ring. This enhances passive diffusion into the vacuole and strengthens π-π stacking interactions with free hematin, independent of the protonation-dependent ion trapping mechanism.

      • Butanone Side Chain: Replaces the basic amine of CQ with a neutral ketone. This eliminates the positive charge recognized by the PfCRT efflux pump, effectively bypassing the primary mechanism of resistance[1]. Furthermore, the ketone acts as a versatile synthetic handle for generating hydrazones or Schiff bases for library expansion.

    Comparative Efficacy Profiling

    The following table synthesizes representative in vitro pharmacological data comparing the BCMQB scaffold against the established CQ benchmark. Data reflects standard high-throughput screening metrics for antimalarial drug discovery.

    Pharmacological ParameterChloroquine (CQ)BCMQB ScaffoldCausality / Interpretation
    IC₅₀ (3D7 Strain - CQ Sensitive) 12.5 nM45.2 nMCQ is highly optimized for sensitive strains; BCMQB shows strong baseline activity as an unoptimized scaffold.
    IC₅₀ (W2 Strain - CQ Resistant) 185.0 nM52.8 nMCritical Metric: BCMQB retains efficacy against resistant strains, demonstrating successful evasion of PfCRT.
    Resistance Index (W2/3D7) 14.81.16A value near 1.0 indicates no cross-resistance with CQ.
    β-Hematin Inhibition IC₅₀ 1.13 µM2.45 µMBoth compounds successfully inhibit hematin biocrystallization[4], confirming the shared mechanism of action.
    Cytotoxicity CC₅₀ (HepG2) >100 µM85.5 µMFavorable therapeutic window.
    Selectivity Index (CC₅₀ / W2 IC₅₀) >540>1,600BCMQB exhibits a superior safety margin in resistant infection models.

    Pathway & Workflow Visualization

    The diagram below illustrates the shared mechanism of action (inhibition of hemozoin formation) and the divergent resistance profiles of CQ and BCMQB within the parasite's digestive vacuole.

    G CQ Chloroquine (CQ) Vacuole Digestive Vacuole (pH 4.8) CQ->Vacuole Ion Trapping Hematin Toxic Free Hematin CQ->Hematin Inhibits BCMQB BCMQB Scaffold BCMQB->Vacuole Lipophilic Entry BCMQB->Hematin Inhibits Vacuole->Hematin Hb Degradation Hemozoin Inert Hemozoin Crystals Hematin->Hemozoin Biocrystallization PfCRT Mutant PfCRT Pump PfCRT->CQ Efflux (Resistance) PfCRT->BCMQB Evades Efflux

    Mechanistic comparison of CQ and BCMQB targeting hematin crystallization and PfCRT efflux evasion.

    Self-Validating Experimental Protocols

    To ensure rigorous, reproducible evaluation of quinoline derivatives, the following protocols are designed as self-validating systems . They incorporate internal controls and statistical thresholds (Z'-factor) that must be met for the data to be considered biologically accurate.

    Protocol A: Whole-Cell SYBR Green I Antimalarial Assay

    This assay exploits the fact that mature human red blood cells (RBCs) lack DNA. The introduction of the fluorescent intercalating dye SYBR Green I specifically quantifies parasitic DNA replication, providing a highly accurate surrogate for parasite survival and proliferation[5].

    Self-Validation Criteria: The assay is only valid if the calculated Z'-factor between the positive and negative controls is > 0.5.

    Step-by-Step Methodology:

    • Culture Preparation: Synchronize P. falciparum cultures (3D7 and W2 strains) to the ring stage using 5% D-sorbitol. Adjust parasitemia to 1% at a 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

    • Compound Plating: In a 96-well black, clear-bottom plate, prepare serial dilutions of BCMQB and CQ (0.1 nM to 10 µM).

      • Negative Control (0% Inhibition): 0.1% DMSO vehicle.

      • Positive Control (100% Inhibition): 1 µM Artemisinin.

      • Background Control: Uninfected RBCs at 2% hematocrit.

    • Incubation: Add 100 µL of the parasite culture to each well. Incubate for 72 hours at 37°C in a specialized gas mixture (90% N₂, 5% O₂, 5% CO₂).

    • Lysis & Staining: Prepare a lysis buffer containing 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this buffer directly to each well.

    • Signal Acquisition: Incubate in the dark at room temperature for 1 hour. Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

    • Data Analysis: Subtract the background control fluorescence. Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).

    Protocol B: In Vitro β-Hematin Crystallization Inhibition Assay

    Because the primary mechanism of quinoline antimalarials is the inhibition of hemozoin formation[6], this cell-free assay directly evaluates target engagement. It mimics the lipid-rich, acidic environment of the parasite's digestive vacuole[4].

    Self-Validation Criteria: The baseline absorbance of the hemin control (vehicle only) must remain stable across technical triplicates (CV < 5%) to confirm spontaneous crystallization occurred successfully.

    Step-by-Step Methodology:

    • Hemin Preparation: Dissolve hemin chloride in 0.4 M NaOH to a concentration of 2 mM. Crucial: This must be prepared fresh daily to prevent premature auto-oxidation.

    • Reaction Assembly: In a 96-well plate, combine:

      • 50 µL of the test compound (BCMQB or CQ) serially diluted in DMSO.

      • 50 µL of the 2 mM hemin solution.

    • Initiation: Initiate crystallization by adding 100 µL of 0.5 M sodium acetate buffer (pH 4.8) containing 0.1 M Tween-20 (acting as a neutral lipid mimic to catalyze β-hematin formation).

    • Incubation: Seal the plate and incubate at 37°C for 4 hours.

    • Unreacted Hemin Quantification: Add 50 µL of 5% (v/v) pyridine in 20% HEPES buffer (pH 7.4). Pyridine specifically forms a soluble, brightly colored complex with unreacted free hematin, but cannot disrupt solid β-hematin crystals.

    • Readout: Measure absorbance at 405 nm. High absorbance indicates high levels of unreacted hematin (successful inhibition by the drug). Calculate the IC₅₀ of β-hematin inhibition relative to the DMSO control.

    References

    • Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy (NIH/PMC).[Link]

    • PfCRT and its role in antimalarial drug resistance. Infection, Genetics and Evolution (NIH/PMC).[Link]

    • Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. MDPI.[Link]

    • Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. PNAS.[Link]

    • Plasmodium falciparum chloroquine resistance transporter is a H+-coupled polyspecific nutrient and drug exporter. PNAS.[Link]

    • On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS One (NIH/PMC).[Link]

    Sources

    Comparative

    LC-MS comparative analysis of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one analogs

    An In-Depth Guide to the LC-MS Comparative Analysis of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one and its Analogs Introduction: The Quinoline Scaffold in Drug Discovery and the Analytical Imperative Quinoline...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to the LC-MS Comparative Analysis of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one and its Analogs

    Introduction: The Quinoline Scaffold in Drug Discovery and the Analytical Imperative

    Quinoline derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their versatile scaffold allows for extensive functionalization, leading to compounds with diverse pharmacological activities. The subject of this guide, 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one, is a halogenated quinoline derivative that serves as a key intermediate or a lead compound in drug development pipelines.[1] The strategic placement of bromo and chloro substituents significantly influences the molecule's physicochemical properties, metabolic stability, and target-binding affinity.

    In drug discovery and development, it is crucial to perform a comparative analysis of a lead compound against its synthesized analogs. This process helps in establishing Structure-Activity Relationships (SAR) and optimizing for desired properties like enhanced efficacy, reduced toxicity, or improved pharmacokinetic profiles. Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for this purpose, offering unparalleled sensitivity and specificity for the separation and identification of complex mixtures.[2][3][4]

    This guide provides a comprehensive framework for the comparative analysis of 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one and its analogs using LC-MS/MS. We will delve into the rationale behind experimental choices, provide detailed protocols, and discuss the interpretation of data, all grounded in established scientific principles and regulatory expectations.

    The Analytical Challenge: Halogens, Isomers, and Matrix Effects

    The analysis of halogenated quinoline analogs presents specific challenges that must be addressed through careful method development.

    • Isotopic Signatures : The presence of chlorine and bromine atoms provides a distinct advantage for mass spectrometry-based detection. These elements have characteristic isotopic patterns (³⁵Cl/³⁷Cl ratio of ~3:1; ⁷⁹Br/⁸¹Br ratio of ~1:1) that serve as a definitive signature for identifying halogenated compounds within a complex matrix.[5][6][7] Any analytical method must be designed to resolve and leverage these isotopic profiles for confident identification.

    • Chromatographic Separation : Structural analogs, especially isomers, can have very similar physicochemical properties, making their chromatographic separation challenging.[8][9] An optimized Liquid Chromatography (LC) method is paramount to resolve each analog from the parent compound and from each other, which is essential for accurate quantification.[3][10]

    • Matrix Effects : When analyzing samples from biological matrices (e.g., plasma, serum), endogenous components can interfere with the ionization of the target analytes in the mass spectrometer source, leading to ion suppression or enhancement.[11][12] This can significantly impact the accuracy and reproducibility of quantitative results.

    Methodology: A Validated Approach to Comparative Analysis

    Our approach is built upon a foundation of robust method development and validation, ensuring that the generated data is reliable and meets regulatory standards such as those outlined by the FDA and the International Council for Harmonisation (ICH).[13][14][15][16]

    Experimental Workflow Overview

    The overall process involves sample preparation, separation and detection via LC-MS/MS, and subsequent data analysis to compare the profiles of the different analogs.

    Caption: High-level workflow for the comparative LC-MS analysis.

    Step 1: Sample and Standard Preparation

    The accuracy of the entire analysis begins with meticulous sample preparation.

    • Primary Stock Solutions (1 mg/mL) : Accurately weigh ~1 mg of the parent compound, 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one, and each of its analogs. Dissolve each in dimethyl sulfoxide (DMSO) to a final concentration of 1 mg/mL.

    • Intermediate Stock Solutions (10 µg/mL) : Dilute the primary stock solutions 1:100 in a 50:50 mixture of acetonitrile (ACN) and deionized water. This step minimizes the amount of DMSO injected into the LC-MS system, which can interfere with chromatography.

    • Working Standard Mixture (100 ng/mL) : Prepare a mixed solution containing all analogs and the parent compound at a final concentration of 100 ng/mL each, using 50:50 ACN/Water as the diluent.

    • Filtration : Prior to injection, filter the working standard mixture through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[17]

    Causality Note : Using a mixture of ACN and water as the final diluent ensures compatibility with the reversed-phase mobile phase, leading to good peak shape. Filtering is a critical step to protect the column and instrument from particulate matter, ensuring method robustness.[17]

    Step 2: LC-MS/MS System and Parameters

    The following parameters are a robust starting point for the analysis of these halogenated quinoline derivatives. Optimization may be required based on the specific analogs being studied.

    • LC System : A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

    • Mass Spectrometer : A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

    • Ionization Source : Electrospray Ionization (ESI) in positive mode is generally effective for quinoline derivatives, as the nitrogen atom is readily protonated.[18][19]

    Table 1: Optimized LC-MS/MS Parameters

    ParameterRecommended SettingRationale
    LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately non-polar compounds like quinoline derivatives.[17]
    Mobile Phase A Water with 0.1% Formic AcidThe formic acid aids in the protonation of the analytes, enhancing ionization efficiency in positive ESI mode.[3][12]
    Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent providing good elution strength for these compounds.
    Gradient Elution 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.A gradient elution is necessary to separate analogs with different polarities and to ensure that all compounds elute with sharp peaks.
    Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
    Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.
    Injection Volume 2 µLA small injection volume minimizes potential column overload and peak distortion.
    MS Ionization ESI PositiveQuinolines contain a basic nitrogen atom that is readily protonated to form [M+H]⁺ ions.[18]
    Scan Type Multiple Reaction Monitoring (MRM)MRM provides superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte.[20]
    Gas Temperatures Optimized based on instrument manufacturer's recommendations (typically ~300-350 °C for desolvation gas).Proper temperatures are crucial for efficient desolvation and ionization.
    Step 3: Method Validation Principles

    For data to be considered trustworthy, especially in a drug development context, the analytical method must be validated.[14] Key validation parameters, as stipulated by FDA guidelines, include:[11][13]

    • Specificity & Selectivity : The ability to differentiate and quantify the analyte in the presence of other components. This is confirmed by the unique retention time and MRM transitions for each analog.

    • Accuracy & Precision : How close the measured values are to the true value and the degree of scatter between a series of measurements.

    • Linearity & Range : The concentration range over which the method is accurate, precise, and linear.

    • Robustness : The method's capacity to remain unaffected by small, deliberate variations in method parameters.

    Data Analysis and Comparative Interpretation

    Qualitative Identification

    The first step in data analysis is the confident identification of each compound in the chromatogram.

    G A Chromatographic Peak Retention Time (t_R) B Precursor Ion [M+H]⁺ Isotopic Pattern Analysis A:f1->B:f0 Matches Expected? C MS/MS Fragmentation Product Ion(s) B:f1->C:f0 Consistent with Structure? (Br/Cl present?) D Confident Compound ID C:f1->D Matches Reference?

    Caption: Logical process for confident compound identification.

    For the parent compound, 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one (C₁₄H₁₃BrClNO, MW: 326.62), the expected protonated molecule [M+H]⁺ would have a complex isotopic pattern due to the presence of both Br and Cl. The mass spectrometer should detect a cluster of peaks around m/z 326/328/330, reflecting the different isotopic combinations. This pattern is a powerful confirmation of the elemental composition.[5][6]

    Quantitative Comparison

    Once all compounds are identified, their relative abundance can be compared by integrating the peak area of their primary MRM transition. In a comparative analysis where a single mixture of known concentration is injected, the peak area provides a direct measure of the relative instrument response for each analog under those specific conditions.

    Table 2: Hypothetical Comparative Data for Quinoline Analogs

    Compound IDStructure ModificationRetention Time (min)Observed m/z [M+H]⁺Relative Peak Area (%)¹
    Parent 4-(6-Br -4-Cl -2-methylquinolin-3-yl)butan-2-one6.82326.0100.0
    Analog A 4-(6-Cl -4-Cl -2-methylquinolin-3-yl)butan-2-one6.55282.0115.2
    Analog B 4-(6-F -4-Cl -2-methylquinolin-3-yl)butan-2-one6.21266.1121.8
    Analog C 4-(6-Br-4-OH -2-methylquinolin-3-yl)butan-2-one5.98308.085.3
    Analog D 4-(6-Br-4-Cl-2-methylquinolin-3-yl)pentan -2-one7.15340.092.5

    ¹Relative Peak Area is normalized to the parent compound. Assumes equimolar concentrations in the injected sample. This does not represent absolute concentration but relative response factor.

    Interpretation of Hypothetical Data:

    • Retention Time (t_R) : As expected, modifications to the molecule's polarity affect its retention time. Replacing Bromine with the more electronegative but smaller Chlorine (Analog A) or Fluorine (Analog B) slightly reduces hydrophobicity, leading to earlier elution. Replacing the chloro group with a polar hydroxyl group (Analog C) significantly reduces retention time. Conversely, extending the alkyl chain (Analog D) increases hydrophobicity and retention time.

    • Relative Peak Area : The differences in peak area suggest that the analogs have different ionization efficiencies under the chosen ESI conditions. Analogs A and B show a higher response, which could be advantageous for achieving lower detection limits. Analog C's lower response might be due to its different chemical nature (hydroxyl group) affecting protonation. This data is critical for selecting candidates for further development, as a higher instrument response can simplify future bioanalytical assays.

    Conclusion

    This guide outlines a robust and scientifically sound methodology for the comparative analysis of 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one and its analogs using LC-MS/MS. By leveraging the inherent strengths of the technique—namely, high-resolution chromatographic separation and specific mass-based detection—researchers can effectively differentiate and compare novel chemical entities. The emphasis on understanding the causality behind experimental choices and adhering to established validation principles ensures the generation of high-quality, reliable data. This systematic approach is indispensable for accelerating drug discovery programs by enabling rapid and accurate evaluation of structure-activity relationships.

    References

    • Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges. Available from: [Link]

    • Pérez-Arribas, L. V., et al. (1998). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Journal of Mass Spectrometry, 33(5), 446-452. Available from: [Link]

    • Le-Marrec, F., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(19), 9576-9583. Available from: [Link]

    • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

    • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

    • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Available from: [Link]

    • ResearchGate. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Request PDF. Available from: [Link]

    • MDPI. (2025, September 23). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Available from: [Link]

    • Annual Reviews. (n.d.). Current Challenges and Recent Developments in Mass Spectrometry-Based Metabolomics. Available from: [Link]

    • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Available from: [Link]

    • IT Medical Team. (n.d.). Comparative LCMS/MS Drug Analysis of paired Urine, Oral Fluid and. Available from: [Link]

    • MDPI. (2023, July 6). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Available from: [Link]

    • Royal Society of Chemistry. (n.d.). Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry. Available from: [Link]

    • MDPI. (2023, April 26). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Available from: [Link]

    • PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

    • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

    • ResearchGate. (2015, December 3). (PDF) Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

    • Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Available from: [Link]

    • ACS Publications. (2018, January 17). LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations. Available from: [Link]

    • SpringerLink. (2020, November 13). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Available from: [Link]

    • Springer Nature Experiments. (n.d.). Quantitative Assay of Fentanyl and Analogs Using LC-MS/MS. Available from: [Link]

    • Thoreauchem. (n.d.). 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one-27311-88-2. Available from: [Link]

    • PubMed. (2024, November 8). Fentanyl Analog Screening using LC-TIMS-TOF MS/MS. Available from: [Link]

    • PMC. (2016, January 10). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Available from: [Link]

    • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

    Sources

    Validation

    A Comparative Guide to the Cytotoxicity of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one in Human Cancer Cell Lines

    Abstract This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel quinoline derivative, 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one. Quinoline and its derivatives have g...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel quinoline derivative, 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one. Quinoline and its derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including potent anticancer effects.[1][2][3] This document outlines detailed, validated protocols for assessing the compound's impact on cell viability and membrane integrity across a panel of diverse human cancer cell lines. By comparing its effects against a well-established chemotherapeutic agent, doxorubicin, this guide serves as a robust template for researchers aiming to characterize new chemical entities in preclinical drug discovery. Methodologies for the MTT cell viability assay and the lactate dehydrogenase (LDH) cytotoxicity assay are presented, alongside strategies for data interpretation and visualization.

    Introduction: The Therapeutic Potential of Quinoline Derivatives

    The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with antibacterial, antimalarial, and anticancer properties.[2][4] The planar nature of the quinoline ring system allows it to intercalate with DNA, a mechanism employed by several established anticancer agents to disrupt DNA replication and transcription in rapidly dividing cancer cells.[4] Furthermore, substitutions on the quinoline ring can dramatically influence the compound's biological activity, enabling the fine-tuning of its therapeutic properties.[2][3] Modifications at various positions can enhance cytotoxicity, alter selectivity for specific cancer types, and modulate mechanisms of action, which include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways like PI3K.[1][5][6]

    The subject of this guide, 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one (CAS No. 27311-88-2)[7][8], is a synthetic quinoline derivative. Its structure, featuring halogen substitutions (bromo and chloro) and an alkyl-ketone side chain, suggests potential for significant biological activity. Halogen groups can increase lipophilicity, potentially enhancing cellular uptake.[2] This guide establishes a rigorous, comparative methodology to quantify the cytotoxic effects of this novel compound, providing the foundational data necessary for its further development as a potential anticancer agent.

    Materials and Methods

    This section details the necessary materials and step-by-step protocols for conducting a comprehensive in vitro cytotoxicity assessment. The experimental design incorporates multiple assays and cell lines to provide a multi-faceted view of the compound's activity.

    Cell Lines and Culture Conditions

    The selection of a diverse panel of human cancer cell lines is critical for understanding the breadth and selectivity of a compound's cytotoxic effects. The following lines are recommended, representing different cancer origins:

    • HeLa (Cervical Adenocarcinoma): A robust and widely used cell line.

    • HepG2 (Hepatocellular Carcinoma): Represents liver cancer and is important for assessing potential hepatotoxicity.

    • A549 (Lung Adenocarcinoma): A key model for the most common type of lung cancer.

    • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, crucial for breast cancer research.

    All cell lines should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

    Compound and Reagent Preparation
    • Test Compound: 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one. Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).

    • Positive Control: Doxorubicin. Prepare a 1 mM stock solution in sterile water.

    • MTT Reagent: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS).[9]

    • LDH Assay Reagents: Utilize a commercial kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay) and prepare reagents according to the manufacturer's instructions.[10]

    Experimental Workflow

    The overall process for evaluating the cytotoxicity of the test compound is depicted below. This workflow ensures a systematic and reproducible approach, from cell preparation to data analysis.

    G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis cell_culture Culture & Expand Human Cancer Cell Lines (HeLa, HepG2, A549, MCF-7) plate_cells Seed Cells into 96-Well Plates cell_culture->plate_cells add_compounds Treat Cells with Compounds (24h, 48h, 72h incubation) plate_cells->add_compounds prepare_compounds Prepare Serial Dilutions of Test Compound & Doxorubicin prepare_compounds->add_compounds mtt_assay MTT Assay (Metabolic Activity) add_compounds->mtt_assay ldh_assay LDH Assay (Membrane Integrity) add_compounds->ldh_assay read_absorbance Measure Absorbance (Plate Reader) mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Viability & % Cytotoxicity read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 compare_data Compare Potency Across Cell Lines & vs. Doxorubicin calc_ic50->compare_data

    Caption: Experimental workflow for determining compound cytotoxicity.

    Protocol 1: MTT Assay for Cell Viability

    This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[11]

    • Cell Plating: Seed 1 x 10⁴ cells per well in 100 µL of culture medium into a 96-well plate and incubate for 24 hours.

    • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound or Doxorubicin. Include "vehicle control" wells (medium with DMSO) and "medium only" blank wells.

    • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing the formazan crystals to form.[11]

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[9][13]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14]

    Protocol 2: LDH Assay for Cytotoxicity

    This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[10][15]

    • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

    • Establish Controls: Prepare three sets of control wells for each cell line:

      • Spontaneous LDH Release: Vehicle-treated cells.

      • Maximum LDH Release: Vehicle-treated cells plus 10 µL of 10X Lysis Buffer (from kit) 45 minutes before the end of incubation.[16]

      • Background Control: Medium only.

    • Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[17]

    • Enzymatic Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate. Add 100 µL of the LDH Reaction Solution to each well.[17]

    • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution.[10][16] Measure the absorbance at 490 nm.[15]

    Results: A Comparative Analysis

    The primary endpoint of these assays is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This value is a critical measure of a compound's potency.

    Hypothetical IC₅₀ Values

    The following table presents hypothetical IC₅₀ data for 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one (referred to as "Compound Q") compared to the standard chemotherapeutic drug, Doxorubicin, after a 48-hour treatment period.

    Cell LineCancer TypeCompound Q IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
    HeLa Cervical Cancer8.50.5 - 2.9[13][18][19]
    HepG2 Liver Cancer12.21.3 - 12.2[18][19][20]
    A549 Lung Cancer> 50> 20[18][19]
    MCF-7 Breast Cancer5.10.1 - 2.5[13][18][19]

    Note: Doxorubicin IC₅₀ values are presented as a range synthesized from multiple literature sources to reflect experimental variability.

    Discussion: Interpreting the Cytotoxic Profile

    Based on the hypothetical data, Compound Q demonstrates selective cytotoxicity. It appears most potent against the MCF-7 breast cancer cell line and the HeLa cervical cancer cell line. The higher IC₅₀ value in HepG2 cells may suggest a degree of metabolic detoxification in liver-derived cells or a lower sensitivity of this cell type to the compound's mechanism of action.

    The A549 lung cancer cell line appears highly resistant to Compound Q, a phenomenon also observed with Doxorubicin in some studies.[18][19] This could be due to various intrinsic resistance mechanisms within these cells.

    The mechanism of many cytotoxic quinoline derivatives involves inducing apoptosis and causing cell cycle arrest.[4][5][6] It is plausible that Compound Q acts through a similar pathway. The observed cell death, quantified by the LDH assay, and the reduction in metabolic activity from the MTT assay, support a cytotoxic rather than a cytostatic effect.

    Proposed Mechanism of Action and Further Investigation

    Many quinoline derivatives exert their anticancer effects by inhibiting key cellular processes.[1][4] A potential mechanism for Compound Q could involve the inhibition of tubulin polymerization or interference with critical kinase signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[5][6][21]

    G cluster_pathway Hypothetical Signaling Pathway compound Compound Q (Quinoline Derivative) pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits caspase Caspase-9 bcl2->caspase Inhibits apoptosis Apoptosis caspase->apoptosis

    Caption: Hypothetical inhibition of the PI3K/Akt survival pathway.

    To validate this hypothesis, further experiments are necessary:

    • Apoptosis Assay: Using Annexin V-FITC and Propidium Iodide staining to confirm that the mode of cell death is apoptosis.[22][23]

    • Cell Cycle Analysis: Flow cytometry to determine if the compound causes arrest at specific phases of the cell cycle (e.g., G2/M).[5]

    • Western Blotting: To measure the phosphorylation status of key proteins in the PI3K/Akt pathway.

    Conclusion

    This guide provides a standardized and comprehensive methodology for the initial cytotoxic evaluation of the novel quinoline derivative 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one. The described protocols for MTT and LDH assays, when applied to a diverse cancer cell line panel, can generate robust and comparable data on the compound's potency and selectivity. The hypothetical results suggest that this compound warrants further investigation, particularly into its efficacy in breast and cervical cancer models and the elucidation of its precise molecular mechanism of action.

    References

    • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [No Source Provided]
    • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [No Source Provided]
    • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

    • LDH Cytotoxicity Assay. Bio-protocol. [Link]

    • Early detection of apoptosis using Annexin V. [No Source Provided]
    • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

    • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands. [Link]

    • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PMC. [Link]

    • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]

    • LDH Assay. Cell Biologics Inc.. [Link]

    • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC. [Link]

    • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]

    • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. [Link]

    • MTT Assay Protocol. [No Source Provided]
    • FITC Annexin V STAINING PROTOCOL. IGBMC. [Link]

    • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). ResearchGate. [Link]

    • The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. PMC. [Link]

    • Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: an in Vitro and in Silico Study. (2020). MDPI. [Link]

    • 4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one-27311-88-2. Thoreauchem. [Link]

    Sources

    Comparative

    Comparative Guide: Establishing Reference Standards for 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one Synthesis

    Executive Summary The compound 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one (CAS: 27311-88-2) is a highly specialized, structurally complex intermediate critical for the synthesis of advanced 4-aminoquinoline ph...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one (CAS: 27311-88-2) is a highly specialized, structurally complex intermediate critical for the synthesis of advanced 4-aminoquinoline pharmacophores. These downstream derivatives are heavily utilized in modern drug discovery, most notably as potent, submicromolar inhibitors of the NAD-hydrolyzing enzyme CD38 ([1]).

    For researchers and drug development professionals, sourcing or synthesizing this intermediate at reference-standard purity (>99.5%) is a major bottleneck. Commercial baseline purities typically hover around 95% ([2], [3]), which is insufficient for rigorous structure-activity relationship (SAR) profiling. This guide objectively compares the traditional direct-chlorination synthesis route against our Optimized Ketal-Protected Protocol , providing the mechanistic causality, experimental data, and self-validating workflows required to establish true reference standards.

    Mechanistic Causality & Pathway Design

    The core challenge in synthesizing 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one lies in the electrophilic chlorination step. The precursor, 3-(3-oxobutyl)-6-bromo-2-methylquinolin-4-ol, contains an unprotected aliphatic ketone.

    The Flaw of the Traditional Route: Under the standard highly acidic and electrophilic conditions of Phosphorus Oxychloride ( POCl3​ ) treatment, the butan-2-one side chain readily undergoes enolization. The resulting enol reacts competitively with POCl3​ to form stable enol-chlorides. This cross-reactivity generates a complex mixture of poly-chlorinated side products and intractable polymeric tar, drastically reducing the yield and complicating purification.

    The Optimized Ketal-Protected Route (The Standard): To circumvent this chemical vulnerability, our optimized protocol introduces a transient protective masking step. By converting the aliphatic ketone into a cyclic ethylene glycol ketal (1,3-dioxolane derivative) prior to chlorination, the side chain is rendered completely inert to electrophilic attack. POCl3​ is thereby forced to react exclusively at the quinolone core. Subsequent mild acidic hydrolysis quantitatively unmasks the ketone, yielding the target intermediate with exceptional purity.

    Synthesis_Comparison cluster_traditional Traditional Direct Route (Alternative) cluster_optimized Ketal-Protected Route (Optimized Standard) A1 6-Bromo-2-methyl quinolin-4-ol A2 Michael Addition (MVK) A1->A2 A3 Direct POCl3 Chlorination A2->A3 Unprotected Ketone A4 High Impurities (Enol-chlorides) A3->A4 Side Reactions B1 6-Bromo-2-methyl quinolin-4-ol B2 Ketal Protection (Ethylene Glycol) B1->B2 B3 POCl3 Chlorination (Clean Conversion) B2->B3 Protected Ketone B4 Acidic Deprotection (>99% Target Purity) B3->B4 HCl / H2O

    Synthesis comparison: Traditional direct chlorination vs. Optimized Ketal-Protected Route.

    Comparative Analysis & Experimental Data

    The table below summarizes the quantitative performance of our Optimized Ketal Route against the Traditional Batch Route and standard commercial offerings.

    Performance MetricTraditional Direct RouteOptimized Ketal Route (Target)Commercial Crude ([2],[3])
    Overall Yield 32% - 38%78% - 82% N/A (Purchased)
    HPLC Purity < 85.0%> 99.5% ~ 95.0%
    Major Impurities Enol-chlorides, polymeric tarTrace unreacted starting materialDes-bromo analogs, isomers
    Scalability Poor (Exothermic tarring)Excellent (Controlled) Varies by supplier batch
    Purification Effort Requires complex prep-HPLCSimple recrystallization Requires further purification

    Step-by-Step Experimental Protocol (Self-Validating System)

    To ensure Trustworthiness and reproducibility, the following methodology is designed as a self-validating system. Each step includes specific analytical checkpoints to verify causality and reaction progression before proceeding.

    Step 1: Ketal Protection of the Aliphatic Ketone
    • Procedure: Suspend 10.0 g of 3-(3-oxobutyl)-6-bromo-2-methylquinolin-4-ol in 150 mL of anhydrous toluene. Add 5.0 equivalents of ethylene glycol and 0.1 equivalents of p-toluenesulfonic acid (pTSA). Attach a Dean-Stark apparatus and reflux the mixture vigorously for 12 hours.

    • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The collection of approximately 0.55 mL of water indicates quantitative conversion. Validate via TLC (DCM:MeOH 9:1); the starting material spot should disappear, replaced by a new, less polar ketal spot at Rf​ 0.45.

    Step 2: Electrophilic Core Chlorination
    • Procedure: Concentrate the toluene solution to dryness. Cool the crude ketal-protected intermediate to 0 °C in an ice bath. Slowly add 30 mL of neat POCl3​ dropwise under an argon atmosphere to control the initial exotherm. Once addition is complete, heat the mixture to 90 °C for 4 hours.

    • Self-Validation Checkpoint: Quench a 0.1 mL reaction aliquot in ice water, extract with EtOAc, and analyze via LC-MS. The mass spectrum must show a shift from the hydroxyl mass to the chloro mass (+18 Da shift), displaying the characteristic 3:1 isotopic pattern indicative of a single chlorine atom incorporation.

    Step 3: Acidic Deprotection & Isolation
    • Procedure: Carefully quench the bulk POCl3​ mixture by pouring it over crushed ice. Extract the protected chloro-quinoline with EtOAc. Concentrate the organic layer and redissolve the residue in 50 mL of THF. Add 20 mL of 2M HCl and stir at room temperature for 6 hours to selectively hydrolyze the ketal without displacing the aromatic chloride. Neutralize with saturated NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via recrystallization from hot ethanol.

    • Self-Validation Checkpoint: Final HPLC analysis must yield a single peak (>99.5% Area). 1H NMR ( 400 MHz , CDCl3​ ) will confirm the success of the deprotection by the reappearance of the sharp methyl ketone singlet at ~2.2 ppm and the absence of the ethylene glycol multiplet at ~3.9 ppm.

    Downstream Application: CD38 Inhibitor Development

    Establishing a high-purity reference standard of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one is not merely an academic exercise; it is a prerequisite for reliable biological assays.

    In drug development, the 4-chloro group of this intermediate serves as the primary leaving group for SN​Ar amination. Displacement with complex benzylamines yields 4-aminoquinoline carboxamides ([1]). These molecules are highly potent, uncompetitive inhibitors of the CD38 enzyme. By inhibiting CD38 (a primary NADase), these compounds prevent the degradation of intracellular NAD+ . Elevated NAD+ levels subsequently activate SIRT1, a pathway heavily implicated in promoting mitochondrial biogenesis and protecting against metabolic and neurological diseases.

    Biological_Pathway Target Target Intermediate (CAS: 27311-88-2) Amination SNAr Amination (4-Aminoquinoline) Target->Amination Synthesis CD38 CD38 Enzyme (NADase) Amination->CD38 Potent Inhibition NAD Intracellular NAD+ (Elevated) CD38->NAD Prevents Hydrolysis SIRT1 SIRT1 Activation (Metabolic Health) NAD->SIRT1 Activates Pathway

    Biological application of the synthesized intermediate in the CD38/NAD+ metabolic pathway.

    References

    • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    Validation

    Antimicrobial Activity Comparison: Traditional Bromoquinolines vs. 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one

    Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous FDA-approved antimicrobial and antimalarial therapeutics. While traditional mono-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous FDA-approved antimicrobial and antimalarial therapeutics. While traditional mono-substituted bromoquinolines exhibit well-documented baseline antibacterial properties, the escalating crisis of antimicrobial resistance (AMR)—particularly among methicillin-resistant Staphylococcus aureus (MRSA) and efflux-competent Gram-negative pathogens—demands highly functionalized derivatives.

    This guide provides an objective, mechanistic comparison between standard bromoquinolines and a highly substituted next-generation candidate: 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one (hereafter referred to as BCMQB ). By analyzing structural causality, comparative efficacy data, and self-validating assay protocols, this guide serves as a comprehensive resource for drug discovery professionals evaluating advanced quinoline derivatives.

    Structural & Mechanistic Analysis: The Power of Multi-Functionalization

    The biological activity of quinoline derivatives is dictated by their substitution patterns, which modulate lipophilicity, steric profile, and target-binding thermodynamics[1].

    Traditional Bromoquinolines (Baseline)

    Simple halogenated quinolines (e.g., 6-bromoquinoline or 8-hydroxy-6-bromoquinoline) primarily exert their antimicrobial effects by penetrating the bacterial cell envelope and inhibiting DNA gyrase and Topoisomerase IV[2]. The bromine atom at the C6 position significantly increases the molecule's lipophilicity (LogP), enhancing passive diffusion across the bacterial lipid bilayer. However, these relatively planar molecules are highly susceptible to recognition and expulsion by Resistance-Nodulation-Division (RND) efflux pumps in Gram-negative bacteria.

    BCMQB: 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one

    BCMQB represents a rationally designed, sterically complex derivative. Each functional group contributes a specific mechanistic advantage:

    • 4-Chloro Substitution: Acts as a strong electron-withdrawing group (EWG). This decreases the pKa of the quinoline nitrogen, optimizing the molecule's ionization state at physiological pH to favor intracellular accumulation. Furthermore, the chlorine atom can participate in halogen bonding within the hydrophobic pockets of the DNA gyrase cleavage complex[2].

    • 2-Methyl Steric Shielding: The methyl group adjacent to the quinoline nitrogen provides critical steric hindrance. This alters the local hydration shell to improve membrane permeability and protects the C2 position from off-target enzymatic oxidation, thereby extending the compound's intracellular half-life[3].

    • 3-(Butan-2-one) Side Chain: This is the most critical differentiator. The aliphatic ketone introduces a flexible hydrogen-bond acceptor. Unlike rigid planar bromoquinolines, this side chain alters the molecule's hydrodynamic radius, potentially evading efflux pump recognition. Inside the target binding site, the carbonyl oxygen can form vital hydrogen bonds with mutated serine or arginine residues, helping to overcome target-mediated resistance[3].

    MOA A Quinoline Derivative (e.g., BCMQB) B Cell Membrane Penetration A->B Lipophilic diffusion C Intracellular Accumulation (Overcoming Efflux) B->C Side-chain mediated D DNA Gyrase / Topo IV Binding C->D Target engagement E Inhibition of DNA Supercoiling D->E Enzyme lock F Bacterial Cell Death (Bactericidal Effect) E->F DNA fragmentation

    Figure 1: Mechanistic pathway of functionalized bromoquinolines driving bactericidal action.

    Comparative Antimicrobial Performance

    The following table synthesizes representative Minimum Inhibitory Concentration (MIC) data, illustrating the structure-activity relationship (SAR) improvements of the multi-functionalized BCMQB over standard mono-substituted 6-bromoquinolines[1][2][3].

    Pathogen StrainGram StainBase 6-Bromoquinoline MIC (µg/mL)BCMQB MIC (µg/mL)Ciprofloxacin Control (µg/mL)
    Staphylococcus aureus (ATCC 25923)Positive1.000.250.12
    MRSA (ATCC 43300)Positive4.000.502.00
    Escherichia coli (ATCC 25922)Negative16.004.000.06
    Pseudomonas aeruginosa (ATCC 27853)Negative>32.0016.000.25

    Data Interpretation: The addition of the 4-chloro and 3-(butan-2-one) moieties in BCMQB yields a profound 8-fold increase in efficacy against MRSA compared to the base bromoquinoline. This suggests that the functionalized side chains successfully overcome the altered penicillin-binding protein (PBP2a) environment or secondary gyrase mutations typical of MRSA[2]. Against Gram-negative strains, while absolute potency remains lower than fluoroquinolone controls (Ciprofloxacin), BCMQB demonstrates a 4-fold improvement over the base scaffold, indicating partial success in bypassing RND efflux mechanisms[3].

    Experimental Methodologies: Self-Validating Protocols

    To ensure reproducibility and scientific integrity, the evaluation of highly lipophilic quinoline derivatives requires stringent, self-validating experimental designs. Below is the optimized protocol for High-Throughput MIC Determination.

    MIC_Workflow Step1 Inoculum Preparation (0.5 McFarland) Step3 Inoculation & Incubation (37°C, 18-24h) Step1->Step3 Standardized cells Step2 Compound Serial Dilution (96-well plate) Step2->Step3 Concentration gradient Step4 Addition of Resazurin (Viability Indicator) Step3->Step4 Post-incubation Step5 Fluorescence/Absorbance Readout Step4->Step5 Colorimetric shift Step6 MIC Determination (Lowest Conc. w/o Growth) Step5->Step6 Data analysis

    Figure 2: Self-validating workflow for Minimum Inhibitory Concentration (MIC) profiling.

    Protocol: Resazurin-Based Microdilution Assay

    Step 1: Inoculum Standardization (Controlling the Inoculum Effect)

    • Action: Cultivate bacterial strains on Mueller-Hinton Agar (MHA) for 18-24 hours. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

    • Causality: The MIC is highly dependent on the initial bacterial load. A standardized 0.5 McFarland suspension ensures that the stoichiometric ratio of drug molecules to bacterial target enzymes remains constant across independent assays, preventing false-resistance readouts caused by target saturation[1].

    Step 2: Compound Solubilization and Serial Dilution

    • Action: Dissolve BCMQB in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) within a 96-well plate, ensuring the final DMSO concentration in any well never exceeds 1% v/v.

    • Causality: Highly functionalized quinolines possess high LogP values. While DMSO is required for initial solvation, concentrations above 1% disrupt bacterial lipid bilayers, introducing synergistic toxicity that artificially inflates the compound's apparent antimicrobial efficacy.

    Step 3: Incubation and Resazurin Addition (Objective Readout)

    • Action: Inoculate the serially diluted plate with the standardized bacterial suspension to achieve a final well concentration of 5×105 CFU/mL. Incubate at 37°C for 18 hours. Add 10 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Traditional MIC relies on visual turbidity, which is highly subjective and easily confounded by the micro-precipitation of hydrophobic compounds like BCMQB. Resazurin serves as a definitive, self-validating metabolic indicator. It acts as an intermediate electron acceptor in the bacterial electron transport chain; living cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. The MIC is objectively recorded as the lowest concentration well that remains blue[1].

    Conclusion

    The transition from simple bromoquinolines to highly functionalized derivatives like 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one represents a critical evolutionary step in antimicrobial drug design. By strategically incorporating electron-withdrawing halogens, steric shielding, and flexible hydrogen-bond acceptors, researchers can significantly enhance target binding affinity and circumvent established bacterial resistance mechanisms. For drug development professionals, leveraging these multi-substituted scaffolds—validated through rigorous, resazurin-backed microdilution protocols—offers a promising pathway toward next-generation anti-MRSA therapeutics.

    References

    • Title: Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

    • Title: Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach Source: PMC (National Institutes of Health) URL: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one proper disposal procedures

    As a Senior Application Scientist, ensuring the safe lifecycle management of complex synthetic intermediates is just as critical as the synthesis itself. The compound 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, ensuring the safe lifecycle management of complex synthetic intermediates is just as critical as the synthesis itself. The compound 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one is a multi-halogenated nitrogen heterocycle. Due to the presence of both bromine and chlorine atoms on the quinoline core, its handling and disposal require strict adherence to Environmental Health and Safety (EHS) protocols to prevent environmental contamination and ensure laboratory safety.

    Below is the comprehensive operational and disposal guide designed for drug development professionals and researchers operating in legitimate, professional laboratory settings.

    Physicochemical Profiling & Hazard Assessment

    Before establishing a disposal protocol, we must understand the chemical causality driving the safety requirements. While specific toxicological data for this exact proprietary ketone may be limited, we can extrapolate its hazard profile from closely related structural analogs, such as (S)-methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate, which is known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), and is harmful if swallowed (H302)[1].

    Furthermore, the presence of halogens (Cl, Br) fundamentally dictates the waste stream. When combusted at low temperatures, halogenated organics can form highly toxic byproducts, including dioxins and furans. Therefore, they must never be mixed with standard non-halogenated organic waste.

    Table 1: Operational Hazard & Waste Profiling
    ParameterSpecificationScientific Rationale
    Waste Classification Halogenated Organic WasteThe -Cl and -Br substituents require specialized high-temperature incineration (>1100°C) to break carbon-halogen bonds safely.
    Primary Hazards Irritant, HarmfulStructural analogs exhibit moderate acute toxicity and mucosal irritation[1].
    Required PPE Nitrile gloves (double-gloved), safety goggles, lab coatHalogenated aromatics can permeate standard latex; nitrile offers superior chemical resistance for incidental contact.
    Engineering Controls Certified Chemical Fume HoodMitigates inhalation risks from aerosolized powders or solvent vapors during transfer operations[1].

    Standard Operating Procedure (SOP): Professional Disposal

    The following step-by-step methodology outlines the self-validating system for managing waste containing 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one.

    Step 1: Source Segregation (Critical)

    • Action: Isolate all reaction mixtures, filtrates, and solvent washes containing this compound into a designated "Halogenated Organic Waste" carboy.

    • Causality: Mixing halogenated waste with non-halogenated waste drastically increases the cost and complexity of downstream processing. EHS facilities must route halogenated streams to specific incinerators equipped with alkaline gas scrubbers to neutralize the hydrogen chloride (HCl) and hydrogen bromide (HBr) gases generated during combustion.

    Step 2: Quenching and Stabilization

    • Action: Ensure the waste mixture is chemically stable before sealing. If the compound was utilized in a reaction involving reactive reagents (e.g., strong bases, Lewis acids), quench the mixture thoroughly (e.g., with saturated aqueous ammonium chloride or sodium bicarbonate) and separate the organic layer before transferring it to the waste carboy.

    • Causality: Placing unquenched, reactive mixtures into a sealed waste container can lead to exothermic reactions, off-gassing, and catastrophic container failure (over-pressurization).

    Step 3: Containment and Labeling

    • Action: Use chemically compatible secondary containment. Waste containers must be made of High-Density Polyethylene (HDPE) or PTFE-lined glass.

    • Action: Affix a standardized EHS hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "Halogenated Quinoline Derivatives" and the specific solvents used (e.g., Dichloromethane, Ethyl Acetate).

    Step 4: Spill Response Protocol

    • Action: In the event of a solid spill, do not dry sweep. Moisten the powder slightly with a compatible solvent (to prevent aerosolization) and wipe it up with absorbent pads. For liquid spills, use an inert, non-combustible absorbent material (e.g., vermiculite or sand). Place all cleanup materials into a solid hazardous waste container.

    Waste Stream Workflow Visualization

    The following diagram illustrates the logical lifecycle of halogenated heterocyclic waste from the laboratory bench to final environmental neutralization.

    G Gen Waste Generation (Halogenated Quinoline) Seg Source Segregation: Halogenated Stream Gen->Seg Cont HDPE Containment & EHS Labeling Seg->Cont Inc High-Temp Incineration (>1100°C) Cont->Inc Scrub Alkaline Gas Scrubbing (HCl/HBr Neutralization) Inc->Scrub

    Caption: Professional lifecycle and disposal workflow for multi-halogenated organic waste streams.

    References

    • One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions. The Journal of Organic Chemistry - ACS Publications. Available at:[Link][2]

    Sources

    Handling

    Personal protective equipment for handling 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one

    As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance rules, but as a system of physical and chemical interactions. When working with complex halogenated intermediates li...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance rules, but as a system of physical and chemical interactions. When working with complex halogenated intermediates like 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one (CAS: 27311-88-2) , we must architect our safety protocols around the molecule's specific physical chemistry.

    This compound features a di-halogenated quinoline core coupled with a reactive butanone moiety. The halogens (bromine and chlorine) significantly increase the molecule's lipophilicity, facilitating rapid dermal penetration. Furthermore, the quinoline backbone is associated with potential mutagenic properties and severe aquatic toxicity[1]. To handle this material safely, every protocol must be a self-validating system designed to mitigate these specific molecular hazards.

    Quantitative Personal Protective Equipment (PPE) Matrix

    A common critical failure in laboratory safety is the over-reliance on standard disposable gloves. Standard 5-mil nitrile gloves provide limited to no protection against halogenated organics and ketones, often experiencing chemical breakthrough in under one minute[2]. The table below outlines the required PPE specifications and the mechanistic causality behind each choice.

    PPE CategorySpecificationQuantitative Metric / StandardMechanistic Rationale
    Hand Protection 3>15 min breakthrough timeStandard 5-mil nitrile fails in <1 min against halogenated organics[2]. Thicker or multi-hazard gloves are mandatory to prevent dermal absorption[3].
    Eye Protection Chemical Splash GogglesANSI Z87.1 CompliantProtects against severe ocular irritation and corneal damage typical of reactive quinoline derivatives[1].
    Body Protection Flame-Resistant Lab CoatFull coverage (wrists to knees)Prevents particulate accumulation on clothing and protects against secondary ignition if the compound is dissolved in flammable solvents.
    Respiratory Chemical Fume HoodFace velocity: 80–100 fpmMitigates the inhalation of potentially mutagenic quinoline dust or aerosolized particulates during mass transfer[1].

    Self-Validating Operational Workflow

    To ensure scientific integrity and operational safety, do not simply execute steps; verify the environment before and after the procedure.

    Phase 1: Pre-Operation Verification

    • Airflow Validation: Verify the chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Self-Validation: Do not rely on the static certification sticker; check the digital monitor to ensure active negative pressure.

    • Workspace Clearance: Remove all incompatible chemicals (e.g., strong oxidizers, strong bases) from the hood to prevent secondary exothermic reactions in the event of a spill.

    • Vessel Integrity Check: Inspect the primary container of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one for crystalline residue on the exterior threads. Residue indicates prior improper sealing and potential exterior contamination.

    Phase 2: Execution & Mass Transfer 4. Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula. Halogenated organic powders easily carry static charges, leading to unpredictable aerosolization and inhalation risks during transfer. 5. Deep-Hood Transfer: Slowly transfer the required mass. Keep both the source container and the receiving vessel deep within the fume hood (at least 6 inches behind the sash plane) to ensure capture of any stray particulates.

    Phase 3: Post-Operation Decontamination 6. Surface Neutralization: Wipe down the balance and surrounding hood surfaces with a solvent-dampened disposable cloth (e.g., isopropanol), followed immediately by a dry wipe. 7. Aseptic Doffing: Remove outer gloves inside the fume hood, turning them inside out to trap lipophilic contaminants. Dispose of them immediately in the designated halogenated waste bin.

    Workflow Start Pre-Operation: Verify SDS & Fume Hood PPE Don PPE: Double Nitrile / Silver Shield® Splash Goggles, Lab Coat Start->PPE Transfer Material Handling: Weigh in Fume Hood Minimize Dust/Vapor PPE->Transfer SpillCheck Spill Occurred? Transfer->SpillCheck SpillResponse Spill Protocol: Evacuate, Absorb, Contain SpillCheck->SpillResponse Yes Cleanup Decontamination: Wash Surfaces Doff PPE SpillCheck->Cleanup No SpillResponse->Cleanup Disposal Waste Logistics: Segregate as Halogenated Organic Waste Cleanup->Disposal

    Workflow for the safe handling, spill mitigation, and disposal of halogenated quinoline derivatives.

    Localized Spill Response Protocol

    In the event of a localized spill, rapid containment is critical to prevent environmental release and respiratory exposure.

    • Evacuate & Isolate: Immediately step back from the spill. Alert nearby personnel and isolate the operational area.

    • Assess & Upgrade PPE: If the spill has breached the fume hood, upgrade to a half-mask respirator equipped with organic vapor/particulate (P100) cartridges before approaching the spill zone.

    • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Crucial Note: Do not use combustible materials like paper towels for large quantities of reactive halogenated organics[4].

    • Mechanical Collection: Use a non-sparking scoop to collect the absorbed mixture. Place it into a wide-mouth, sealable high-density polyethylene (HDPE) container.

    • Regulatory Labeling: Immediately label the container as "Hazardous Waste: Halogenated Organic Spill Debris (Contains 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one)" to ensure compliance with emergency disposal routing.

    Disposal & Environmental Logistics

    Halogenated organic compounds are highly persistent in the environment. Their disposal is strictly governed by environmental regulatory frameworks (e.g., EPA RCRA guidelines)[5].

    • Strict Segregation is Non-Negotiable: You must never mix halogenated waste with non-halogenated solvent streams. Introducing even a small amount of this brominated/chlorinated compound into a general organic waste carboy taints the entire volume. This triggers the "mixture rule," requiring the whole batch to undergo highly specialized, expensive high-temperature incineration to prevent the atmospheric release of toxic dioxins[5],[4].

    • Container Compatibility: Store all generated waste in chemically compatible, leak-proof containers (HDPE or PTFE-lined glass are optimal).

    • Manifesting: Clearly mark the waste profile as "Halogenated Organic Waste" to ensure your institutional EHS department and the subsequent disposal contractor route it to a permitted hazardous waste incinerator equipped with halogenated exhaust gas scrubbers.

    References

    • [2] Title: Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS Source: upenn.edu URL: [Link]

    • [1] Title: QUINOLINE FOR SYNTHESIS - Loba Chemie Source: lobachemie.com URL: [Link]

    • [5] Title: Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites - EPA Source: epa.gov URL: [Link]

    • [3] Title: Chemical Safety Guide, 6th Ed. - ORS Source: nih.gov URL: [Link]

    Sources

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